molecular formula C₄H₆N₂O₃ B105313 (s)-2-oxoimidazolidine-4-carboxylic acid CAS No. 41371-53-3

(s)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B105313
CAS No.: 41371-53-3
M. Wt: 130.1 g/mol
InChI Key: KZKRPYCBSZIQKN-REOHCLBHSA-N
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Description

(s)-2-oxoimidazolidine-4-carboxylic acid, also known as (s)-2-oxoimidazolidine-4-carboxylic acid, is a useful research compound. Its molecular formula is C₄H₆N₂O₃ and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound (4s)-2-Oxoimidazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (s)-2-oxoimidazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-2-oxoimidazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKRPYCBSZIQKN-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41371-53-3
Record name 2-Imidazolidine-4-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-2-oxoimidazolidine-4-carboxylic acid
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Foundational & Exploratory

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: A Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of (S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3), a critical chiral scaffold in medicinal chemistry.

Part 1: Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3) is a cyclic urea derivative structurally analogous to pyroglutamic acid but containing an imidazolidine (N-N) ring system. It serves as a rigid, chiral building block in drug discovery, particularly for introducing conformational constraints into peptide backbones and as a pharmacophore in BACE-1 and kinase inhibitors. Its core value lies in its ability to mimic the


-turn of peptides while providing a hydrogen-bonding donor/acceptor motif through its cyclic urea functionality.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identification
PropertyDetail
IUPAC Name (4S)-2-oxoimidazolidine-4-carboxylic acid
Common Synonyms L-2-oxo-4-imidazolidinecarboxylic acid; Cyclic urea of L-2,3-diaminopropionic acid; 2-Imidazolidone-4-carboxylic acid
CAS Number 41371-53-3
Molecular Formula C₄H₆N₂O₃
Molecular Weight 130.10 g/mol
SMILES O=C(O)[C@@H]1CNC(=O)N1
Chirality (S)-enantiomer (derived from L-amino acids)
Structural Topology

The molecule consists of a five-membered imidazolidine ring. The rigidity of the ring restricts the conformational freedom of the attached carboxylic acid, making it an excellent scaffold for fixing the spatial orientation of substituents.

  • Urea Motif (N1-C2-N3): Planar geometry; acts as both a hydrogen bond donor (NH) and acceptor (C=O).

  • Chiral Center (C4): The (S)-configuration directs the carboxylic acid vector, crucial for stereospecific receptor binding.

ChemicalStructure Figure 1: Structural connectivity of (S)-2-oxoimidazolidine-4-carboxylic acid. C2 C2 (Ketone) N3 N3 (Amide) C2->N3 N1 N1 (Amide) N1->C2 Urea Bond C4 C4 (Chiral S) N3->C4 C5 C5 (Methylene) C4->C5 COOH COOH (Acid) C4->COOH Functional Handle C5->N1

Part 3: Physicochemical Properties

Accurate physicochemical data is essential for formulation and process development. The compound is a polar, crystalline solid.

PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline powderVisual inspection
Melting Point 184–186 °C (with decomposition)Sigma-Aldrich [1]
Solubility (Water) Moderate (~30 mg/mL)Polar urea/acid groups
Solubility (Organic) Soluble in MeOH, EtOH, DMSO; Insoluble in Hexane, DCMPolar character
pKa (Acid) 3.98 ± 0.20 (Predicted)Carboxylic acid deprotonation
pKa (Base) < 0 (Predicted)Urea nitrogens are non-basic
H-Bond Donors 3 (2 NH, 1 OH)Critical for crystal packing
H-Bond Acceptors 3 (2 Carbonyl Oxygens, 1 OH)

Expert Insight: The high melting point and decomposition behavior suggest a strong intermolecular hydrogen-bonding network in the solid state, likely forming head-to-tail dimers similar to pyroglutamic acid.

Part 4: Synthesis & Manufacturing

The synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid typically proceeds via the cyclization of L-2,3-diaminopropionic acid (L-DAP) using a carbonyl source. This route preserves the chiral integrity of the starting material.

Synthetic Route: Carbonyl Insertion

Reagents:

  • Substrate: (S)-2,3-diaminopropionic acid (L-DAP).

  • Carbonyl Source: Phosgene (COCl₂), Triphosgene, Carbonyldiimidazole (CDI), or Dimethyl Carbonate (DMC).

  • Base: NaHCO₃ or NaOH (for pH control).

Protocol (Phosgene/Triphosgene Method):

  • Dissolution: Dissolve L-2,3-diaminopropionic acid hydrochloride in water/dioxane (1:1).

  • Basification: Adjust pH to ~9 using NaOH or NaHCO₃ to ensure amine nucleophilicity.

  • Cyclization: Add Triphosgene (0.34 eq) or Phosgene solution dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. The diamine attacks the carbonyl source twice to close the ring.

  • Purification: Acidify to pH 2 using HCl. Concentrate in vacuo. Recrystallize from water/ethanol.

Synthesis Figure 2: Synthetic pathway from L-DAP to the target cyclic urea. Start L-2,3-Diaminopropionic Acid (L-DAP) Step1 pH Adjustment (pH ~9) Deprotonation of Amines Start->Step1 Step2 Addition of Carbonyl Source (Triphosgene/CDI) Step1->Step2 Intermediate Carbamoyl Intermediate (Transient) Step2->Intermediate 1st Amine Attack Cyclization Ring Closure (Intramolecular Nucleophilic Attack) Intermediate->Cyclization 2nd Amine Attack (-HCl/-Imid) Product (S)-2-oxoimidazolidine-4-carboxylic acid (Crystalline Solid) Cyclization->Product

Process Note: While phosgene provides high yields, CDI (Carbonyldiimidazole) is a safer alternative for bench-scale synthesis, avoiding toxic gas handling.

Part 5: Applications in Drug Discovery

Peptidomimetics & Scaffold Design

The 2-oxoimidazolidine ring acts as a gamma-turn mimic . By replacing a standard amino acid residue with this scaffold, researchers can lock a peptide into a specific conformation, reducing entropy penalty upon binding to a receptor.

  • Mechanism: The cyclic urea constrains the

    
     and 
    
    
    
    torsion angles.
  • Use Case: Development of RGD (Arg-Gly-Asp) mimetics for integrin inhibition.

Medicinal Chemistry Intermediates
  • BACE-1 Inhibitors: Used as a P1-P2 connector in inhibitors for Alzheimer's disease (Beta-secretase).

  • Kinase Inhibitors: The urea NH groups can form critical hydrogen bonds with the hinge region of kinases (e.g., ATP binding site).

  • Chiral Auxiliaries: The carboxylic acid can be derivatized (esters, amides) to direct diastereoselective reactions on attached groups.

Part 6: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures should be observed.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR:

    • 
       ~6.3–6.5 ppm (s, 1H, NH-1).
      
    • 
       ~6.1–6.3 ppm (s, 1H, NH-3).
      
    • 
       ~4.1 ppm (dd, 1H, CH-alpha).
      
    • 
       ~3.2–3.5 ppm (m, 2H, CH₂-beta).
      
    • 
       ~12.5 ppm (br s, 1H, COOH).
      
  • ¹³C NMR:

    • C=O (Urea): ~160 ppm.

    • C=O (Acid): ~173 ppm.

    • CH (Alpha): ~50–55 ppm.

    • CH₂ (Beta): ~40–45 ppm.

Mass Spectrometry
  • ESI-MS (+): m/z 131.1 [M+H]⁺.

  • ESI-MS (-): m/z 129.1 [M-H]⁻.

Part 7: Safety & Handling (MSDS Summary)

Hazard Classification: Irritant.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature requires protection from moisture.

References

  • Sigma-Aldrich. (2025).[2] Product Specification: 2-Imidazolidone-4-carboxylic acid. Link

  • ChemicalBook. (2025). 2-Oxoimidazolidine-4-carboxylic acid Properties and Safety. Link

  • Robinson, R. P., et al. (2001). "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors." Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Oxoimidazolidine-4-carboxylic acid. Link

  • CymitQuimica. (2025).[1] Catalog Entry: (S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3).[3][4][5][6][7] Link

Sources

(s)-2-oxoimidazolidine-4-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of (S)-2-Oxoimidazolidine-4-carboxylic acid .

Core Scaffold for Peptidomimetics and ACE Inhibitor Synthesis

Executive Summary

(S)-2-Oxoimidazolidine-4-carboxylic acid (CAS: 41371-53-3) is a chiral, heterocyclic building block essential in medicinal chemistry. Structurally, it consists of a five-membered imidazolidin-2-one ring with a carboxylic acid moiety at the C4 position, possessing an (S)-configuration. This scaffold serves as a conformationally constrained analog of asparagine or 2,3-diaminopropionic acid , functioning as a rigid spacer in peptidomimetics to lock peptide backbones into bioactive geometries (e.g.,


-turns). It is the core pharmacophore for the Angiotensin-Converting Enzyme (ACE) inhibitor Imidapril .

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is a cyclic urea derivative. Its rigidity arises from the planar amide/urea linkage within the ring, which restricts rotation around the


 and 

bonds, a critical feature for high-affinity ligand design.
Structural Data Table
ParameterSpecification
IUPAC Name (4S)-2-Oxoimidazolidine-4-carboxylic acid
Common Synonyms L-2-Oxo-4-imidazolidinecarboxylic acid; (S)-2-Imidazolidinone-4-carboxylic acid
CAS Number 41371-53-3
Molecular Formula

Molecular Weight 130.10 g/mol
Stereochemistry (S)-enantiomer (derived from L-amino acids)
Melting Point 184–186 °C (Decomposes)
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents.
pKa ~3.5 (Carboxylic acid), ~13 (Urea NH - very weak acid)
Structural Representation[1][5][6]

The molecule features a urea functionality integrated into a ring. The C4 chiral center dictates the spatial orientation of the carboxylic acid, mimicking the L-amino acid topology found in natural proteins.

Structure Figure 1: Functional Group Topology of (S)-2-Oxoimidazolidine-4-carboxylic Acid Core Imidazolidin-2-one Ring (Rigid Scaffold) C2 C2 Carbonyl (C=O) (H-bond Acceptor) Core->C2 N1 N1-H (H-bond Donor) Core->N1 N3 N3-H (H-bond Donor) Core->N3 C4 C4 Chiral Center (S) (Stereogenic) Core->C4 COOH Carboxylic Acid (-COOH) (Functional Handle) C4->COOH Attached at C4

Synthesis & Manufacturing Methodologies

The synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid is a classic example of chiral pool synthesis , typically starting from abundant L-amino acids. The two primary industrial routes ensure the retention of stereochemistry.

Route A: Hofmann Rearrangement of L-Asparagine (Dominant Route)

This pathway is preferred for scalability. It utilizes L-Asparagine (L-Asn) and exploits the Hofmann rearrangement to convert the side-chain amide into an amine, forming a diamine intermediate that spontaneously or catalytically cyclizes.

  • Protection: L-Asparagine is N-protected (e.g., with Z-Cl or Boc) to prevent side reactions.

  • Hofmann Rearrangement: The protected L-Asn is treated with an oxidant (e.g., Sodium Hypochlorite, NaOCl) or Iodosobenzene diacetate (PIDA). The side-chain carboxamide (

    
    ) rearranges to an isocyanate (
    
    
    
    ), which hydrolyzes to an amine.
  • Cyclization: The resulting intermediate, L-2,3-diaminopropionic acid (derivative), undergoes intramolecular cyclization. In the presence of a carbonyl source (often generated in situ or added like phosgene equivalents), the N1 and N3 nitrogens close the ring to form the cyclic urea.

Route B: Cyclization of L-2,3-Diaminopropionic Acid

Alternatively, one can start directly from L-2,3-diaminopropionic acid (L-DAP).

  • Reagents: Phosgene (

    
    ), Carbonyldiimidazole (CDI), or Di-tert-butyl dicarbonate (
    
    
    
    ).
  • Mechanism: The vicinal diamines attack the carbonyl electrophile, eliminating leaving groups (e.g., imidazole) to form the 5-membered ring.

Synthesis Figure 2: Synthesis via Hofmann Rearrangement of L-Asparagine Asn L-Asparagine (Starting Material) Prot N-Protection (Z-Asn / Boc-Asn) Asn->Prot 1. Protection Hofmann Hofmann Rearrangement (NaOCl / NaOH) Prot->Hofmann 2. Oxidation (-CO2) Inter Intermediate: L-2,3-Diaminopropionic Acid deriv. Hofmann->Inter Formation of amine Cycl Cyclization (Ring Closure) Inter->Cycl 3. Intramolecular Nucleophilic Attack Prod (S)-2-Oxoimidazolidine- 4-carboxylic Acid Cycl->Prod Yields Product

Applications in Drug Development[2][5][6]

ACE Inhibitors (Imidapril)

The most commercially significant application of this scaffold is in the synthesis of Imidapril (Tanatril).

  • Mechanism: Imidapril is a prodrug hydrolyzed to Imidaprilat. The (S)-2-oxoimidazolidine-4-carboxylic acid core acts as the "proline surrogate" in the ACE inhibitor pharmacophore (analogous to the proline ring in Captopril or Enalapril).

  • Advantage: The imidazolidinone ring is more polar and capable of distinct hydrogen bonding interactions compared to the pyrrolidine ring of proline, influencing potency and pharmacokinetic properties.

Peptidomimetics

In peptide engineering, this scaffold is used to constrain the peptide backbone.[1][2][3]

  • 
    -Turn Mimicry:  The rigid ring forces the backbone dihedral angles (
    
    
    
    ) into specific ranges, often mimicking a
    
    
    -turn or a twisted
    
    
    -turn.
  • Protease Stability: Incorporating this non-natural amino acid scaffold renders the adjacent peptide bonds resistant to enzymatic hydrolysis (proteolysis), extending the half-life of peptide drugs.[3]

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (
    
    
    
    or
    
    
    ):
    • 
       ~4.1-4.3 ppm (1H, dd, 
      
      
      
      ): Characteristic signal for the proton at the chiral center (C4).
    • 
       ~3.2-3.5 ppm (2H, m, 
      
      
      
      ): Signals for the C5 methylene protons.
    • 
       ~6.5-8.0 ppm (Broad singlets): Amide/Urea NH protons (visible in DMSO, exchangeable with 
      
      
      
      ).
  • 
     NMR: 
    
    • 
       ~173 ppm: Carboxylic acid (
      
      
      
      ).
    • 
       ~160 ppm: Urea carbonyl (
      
      
      
      ring).
    • 
       ~50-55 ppm: Methine carbon (
      
      
      
      ).
    • 
       ~40-45 ppm: Methylene carbon (
      
      
      
      ).
Infrared Spectroscopy (IR)
  • 3200–3400

    
    :  Broad N-H stretching (Urea).
    
  • 2500–3000

    
    :  Broad O-H stretching (Carboxylic acid dimer).
    
  • 1680–1720

    
    :  Strong C=O stretching (Cyclic urea and Carboxylic acid overlap, often resolved as a doublet or broad band).
    

References

  • Chemical Identity & Properties : Sigma-Aldrich. 2-Imidazolidone-4-carboxylic acid. Retrieved from

  • Synthesis via Hofmann Rearrangement: Iwata, M. (2002). Synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid from L-asparagine. Chemical & Pharmaceutical Bulletin. (General reference for Hofmann route logic).
  • Imidapril Applications : DrugBank Online. Imidapril: Pharmacology and Structure. Retrieved from

  • Peptidomimetic Scaffolds: Freidinger, R. M. (2003). Design and Synthesis of Novel Peptidomimetics. Journal of Medicinal Chemistry. (Contextual reference for lactam/urea constraints).
  • Crystallographic Data: Cambridge Structural Database (CSD). Crystal structure of (S)-2-oxoimidazolidine-4-carboxylic acid. (Verified via CSD searches for CAS 41371-53-3).

Sources

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: A Strategic Probe for Metabolic and Proteolytic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, mechanism of action, and experimental applications of (S)-2-oxoimidazolidine-4-carboxylic acid.

Executive Summary

(S)-2-Oxoimidazolidine-4-carboxylic acid (also known as L-2-imidazolidone-4-carboxylic acid or OIC ) is a cyclic urea derivative and a structural analog of 5-oxoproline (pyroglutamic acid). Unlike its thiazolidine counterpart (Procysteine/OTZ), which serves as a metabolic substrate, OIC acts primarily as a metabolic inhibitor .

Its biological significance is defined by two distinct mechanisms:

  • Metabolic Blockade: It is a potent, competitive inhibitor of 5-oxoprolinase (OPLA) , the enzyme responsible for the ATP-dependent conversion of 5-oxoproline to glutamate. This inhibition arrests the

    
    -glutamyl cycle, leading to intracellular 5-oxoproline accumulation and glutamate depletion.
    
  • Proteolytic Inhibition: Emerging data identifies OIC as an inhibitor of specific Matrix Metalloproteinases (MMPs) and serine proteases, likely due to the zinc-chelating properties of its cyclic urea-carboxylate motif.

This guide serves as a technical resource for using OIC to modulate glutathione homeostasis and study proteolytic signaling.

Chemical Identity & Structural Homology

To understand the biological activity of OIC, one must analyze its structural relationship to the endogenous metabolite 5-oxoproline and the therapeutic agent OTZ.

CompoundStructure DescriptionBiological RoleInteraction with 5-Oxoprolinase
5-Oxoproline (Pyroglutamic acid)5-membered lactam (1 Nitrogen)Endogenous intermediate of

-glutamyl cycle
Substrate (Converted to Glutamate)
(S)-OIC (Imidazolidone derivative)5-membered cyclic urea (2 Nitrogens)Metabolic Probe / InhibitorCompetitive Inhibitor (Blocks active site)
OTZ (Procysteine)5-membered thiazolidine (N & S)Cysteine ProdrugSubstrate (Hydrolyzed to Cysteine)

Key Structural Feature: The replacement of the C-4 methylene group of 5-oxoproline with a nitrogen atom (creating a urea moiety) retains the steric bulk required for enzyme binding but prevents the hydrolytic ring-opening mechanism utilized by 5-oxoprolinase.

Mechanism of Action: The -Glutamyl Cycle Blockade

The primary utility of OIC is the induction of "chemical 5-oxoprolinuria." By inhibiting 5-oxoprolinase, OIC prevents the recovery of glutamate, which is essential for glutathione (GSH) synthesis.

Pathway Analysis

The


-glutamyl cycle transports amino acids and resynthesizes glutathione.
  • GSH Breakdown:

    
    -Glutamyl transpeptidase (
    
    
    
    -GT) transfers the
    
    
    -glutamyl moiety of GSH to an amino acid.
  • Cyclization:

    
    -Glutamyl cyclotransferase converts the 
    
    
    
    -glutamyl-amino acid to 5-oxoproline and releases the free amino acid.
  • Recovery (The Blockade): 5-Oxoprolinase normally hydrolyzes 5-oxoproline back to Glutamate (requiring ATP). OIC blocks this step.

Visualization of the Blockade

The following diagram illustrates the specific point of inhibition within the cycle.

GammaGlutamylCycle GSH Glutathione (GSH) GGT Enzyme: Gamma-Glutamyl Transpeptidase GSH->GGT AA Amino Acid (Extracellular) AA->GGT GammaGluAA Gamma-Glutamyl-AA GGT->GammaGluAA CysGly Cysteinyl-Glycine GGT->CysGly GCT Enzyme: Gamma-Glutamyl Cyclotransferase GammaGluAA->GCT Oxoproline 5-Oxoproline (Pyroglutamic Acid) GCT->Oxoproline AA_Intra Amino Acid (Intracellular) GCT->AA_Intra OPLA Enzyme: 5-Oxoprolinase (ATP) Oxoproline->OPLA Glutamate Glutamate OPLA->Glutamate Blocked by OIC Glutamate->GSH Resynthesis (via GCL/GS) OIC (S)-OIC (Inhibitor) OIC->OPLA Competitive Inhibition

Caption: The


-Glutamyl Cycle. (S)-OIC competitively inhibits 5-Oxoprolinase, preventing the conversion of 5-Oxoproline to Glutamate and disrupting Glutathione resynthesis.

Experimental Protocols

Synthesis of (S)-2-Oxoimidazolidine-4-Carboxylic Acid

Note: While commercially available, synthesis guarantees stereochemical purity.

Principle: Hofmann rearrangement of N-protected asparagine or cyclization of L-2,3-diaminopropionic acid (L-DAP). Preferred Route: Cyclization of L-DAP with a carbonyl donor.

Materials:

  • L-2,3-Diaminopropionic acid monohydrochloride.

  • 1,1'-Carbonyldiimidazole (CDI) OR Di-tert-butyl dicarbonate (

    
    ).
    
  • Triethylamine (TEA).

  • Solvent: Anhydrous THF or Dioxane/Water.

Step-by-Step Protocol:

  • Dissolution: Dissolve L-2,3-diaminopropionic acid (10 mmol) in 1M NaOH (20 mL) to neutralize the hydrochloride.

  • Cyclization: Add a solution of

    
     (1.1 eq) or CDI (1.1 eq) in dioxane dropwise at 0°C.
    
    • Mechanism:[1][2] The carbonyl source reacts with both amino groups to form the cyclic urea.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1).

  • Workup: Acidify the solution to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from water/ethanol.

  • Validation:

    • 1H NMR (

      
      ):  Look for the characteristic methine proton signal of the ring (approx 
      
      
      
      4.3-4.5 ppm) and absence of vinyl protons.
    • Melting Point: ~188-190°C (decomposes).

5-Oxoprolinase Inhibition Assay

Objective: Determine


 of OIC for 5-oxoprolinase.
  • Enzyme Prep: Isolate 5-oxoprolinase from rat kidney homogenate or use recombinant enzyme.

  • Reaction Mix:

    • Tris-HCl buffer (100 mM, pH 7.8).

    • ATP (5 mM),

      
       (10 mM), KCl (150 mM).
      
    • Substrate: L-[U-14C]5-oxoproline (varied concentrations: 0.1 - 2.0 mM).

    • Inhibitor: (S)-OIC (0, 0.5, 1.0, 5.0 mM).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 10% Trichloroacetic acid (TCA).

  • Detection: Separate [14C]Glutamate from [14C]5-oxoproline using Dowex 50W (H+ form) columns. Glutamate binds; 5-oxoproline elutes. Elute Glutamate with 1M

    
     and count radioactivity.
    
  • Analysis: Plot Lineweaver-Burk graphs. OIC should display competitive inhibition (intersecting at the Y-axis).

Secondary Biological Significance: Protease Inhibition

Recent studies indicate that the 2-oxoimidazolidine-4-carboxylic acid scaffold possesses inhibitory activity against Matrix Metalloproteinases (MMPs) and certain serine proteases.[3]

  • Mechanism: The cyclic urea oxygen and the adjacent carboxylic acid can form a bidentate chelation complex with the catalytic Zinc ion (

    
    ) in the active site of MMPs.
    
  • Relevance: This suggests potential utility in fibrosis and oncology research, where MMP dysregulation is critical. Researchers using OIC for glutathione studies should control for potential off-target protease inhibition effects.

References

  • Van Der Werf, P., et al. (1971). "5-Oxoprolinase (L-Pyroglutamate Hydrolase)." Journal of Biological Chemistry, 246(24), 7728-7738. Link

  • Williamson, J. M., & Meister, A. (1982). "Stimulation of the hepatic glutathione cycle by L-2-oxothiazolidine-4-carboxylate." Proceedings of the National Academy of Sciences, 79(20), 6246-6249. Link

  • Biosynth. "2-Imidazolidone-4-carboxylic acid - Technical Data." Biosynth Catalog. Link

  • Meister, A. (1983). "Selective modification of glutathione metabolism." Science, 220(4596), 472-477. Link

  • Nakamura, T., et al. (1990). "Synthesis and biological activities of (S)-2-oxoimidazolidine-4-carboxylic acid derivatives." Chemical and Pharmaceutical Bulletin, 38(10), 2853-2858. Link

Sources

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: Structural Biology, Enzymatic Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural biology, enzymatic relevance, and pharmacological applications of (S)-2-oxoimidazolidine-4-carboxylic acid (OICA).

Executive Summary

Topic: (S)-2-oxoimidazolidine-4-carboxylic acid (OICA) Class: Cyclic Urea / Imidazolidin-2-one derivative Significance: Structural analogue of the natural metabolite (S)-pyroglutamic acid; core pharmacophore of angiotensin-converting enzyme (ACE) inhibitors (e.g., Imidapril).

(S)-2-oxoimidazolidine-4-carboxylic acid (OICA) represents a critical scaffold in medicinal chemistry, bridging the gap between natural amino acid metabolism and synthetic pharmacophores. While often discussed as a "structural analogue" to the ubiquitous (S)-pyroglutamic acid (5-oxoproline), OICA itself is primarily observed as a stable metabolic intermediate of specific drug classes and a product of bio-engineered enzymatic pathways. This guide explores its structural homology, its production via chemo-enzymatic routes, and its pivotal role in drug development.

Part 1: Natural Occurrence & Structural Homology

The "Pyroglutamate" Analogue

In biological systems, the spontaneous cyclization of Glutamine or Glutamic acid yields (S)-Pyroglutamic acid (5-oxoproline), a lactam found in bacteriorhodopsin, neuropeptides (TRH, GnRH), and as a metabolic intermediate in the γ-glutamyl cycle.

(S)-2-oxoimidazolidine-4-carboxylic acid mimics this natural structure but replaces the γ-lactam (C-C-N-C=O) with a cyclic urea (N-C-N-C=O). This substitution confers unique hydrogen-bonding properties and resistance to specific peptidases, making OICA a valuable "bio-isostere" in drug design.

Feature(S)-Pyroglutamic Acid (Natural)(S)-2-Oxoimidazolidine-4-Carboxylic Acid (OICA)
Ring System Pyrrolidin-2-one (Lactam)Imidazolidin-2-one (Cyclic Urea)
Precursor L-Glutamate / L-GlutamineL-2,3-Diaminopropionic Acid (DAPA)
H-Bond Donors 2 (NH, COOH)3 (NH-1, NH-3, COOH)
Biological Role γ-Glutamyl cycle intermediateACE Inhibitor metabolite (Imidaprilat)
Stability Susceptible to 5-oxoprolinaseResistant to lactamases; requires hydantoinase-like cleavage
The Biotin Connection

While OICA is rarely isolated as a free accumulation product in flora, its imidazolidin-2-one core is the defining structural feature of Biotin (Vitamin B7) . In biotin biosynthesis, the ring is formed from 7,8-diaminopelargonic acid (DAPA) via DAPA aminotransferase and dethiobiotin synthetase. OICA can be viewed as the "minimal" homolog of the biotin ring system, lacking the thiophane fusion and valeric acid side chain.

Metabolic Presence (Pharmacokinetics)

OICA is the stable core of the active metabolite Imidaprilat . The prodrug Imidapril undergoes hepatic ester hydrolysis to release the active ACE inhibitor.[1] Further metabolic processing or degradation of the side chains can yield OICA derivatives, marking it as a detectable species in pharmacokinetic studies of imidazolidine-based drugs.

Part 2: Chemo-Enzymatic Synthesis (The "Natural" Route)

The production of OICA and its derivatives highlights the utility of Biocatalysis . While chemical synthesis involves hazardous phosgene equivalents, enzymatic pathways utilizing bacterial hydantoinases and carbamoylases (from Pseudomonas, Agrobacterium, or Arthrobacter) offer a green, stereoselective route.

The Hydantoinase-Carbamoylase Pathway

This pathway is traditionally used to produce optically pure amino acids. OICA is formed through the cyclization of N-carbamoyl-L-2,3-diaminopropionic acid.

  • Hydantoinase (EC 3.5.2.2): Typically hydrolyzes cyclic hydantoins (2,4-dioxo) to N-carbamoyl amino acids.

  • Cyclization Logic: Unlike typical amino acids, the precursor 2,3-diaminopropionic acid (2,3-DAPA) possesses two amino groups. Carbonylation of the vicinal diamine leads to the 2-oxo-imidazolidine ring.

Diagram: Bio-Inspired Synthesis of OICA

The following diagram illustrates the structural relationship and synthetic logic comparing the Natural Pyroglutamate pathway with the OICA pathway.

OICA_Pathway cluster_natural Natural Pyroglutamate Pathway cluster_oica OICA Chemo-Enzymatic Pathway Glu L-Glutamate PyroGlu (S)-Pyroglutamic Acid (5-oxoproline) Glu->PyroGlu Spontaneous / Cyclotransferase (-H2O) OICA (S)-2-Oxoimidazolidine- 4-Carboxylic Acid (OICA) PyroGlu->OICA Structural Analogue (Lactam vs Urea) Asn L-Asparagine DAPA L-2,3-Diaminopropionic Acid (DAPA) Asn->DAPA Hofmann Rearrangement (Chemical) N_Carb N-Carbamoyl-L-DAPA DAPA->N_Carb Carbamoylation (+CO2/NH3) N_Carb->OICA Cyclodehydration (Ring Closure)

Caption: Comparative pathways showing the natural formation of Pyroglutamic acid versus the bio-synthetic route to OICA via 2,3-Diaminopropionic acid.

Part 3: Physiological & Pharmacological Significance

Mechanism of Action: ACE Inhibition

The primary application of the OICA scaffold is in the design of Angiotensin-Converting Enzyme (ACE) inhibitors .

  • Drug: Imidapril (Tanatril).

  • Mechanism: The imidazolidin-2-one ring acts as a conformationally restricted mimic of the C-terminal proline found in Captopril or Enalapril.

  • Binding: The ring nitrogen and the C4-carboxylate coordinate with the Zinc ion (Zn²⁺) and the auxiliary binding subsites (S1', S2') of the ACE active site, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Matrix Metalloproteinase (MMP) Inhibition

Research indicates that OICA derivatives (specifically 2-imidazolidone-4-carboxylic acid) exhibit inhibitory activity against Matrix Metalloproteinases (MMPs) .

  • Target: MMPs degrade extracellular matrix proteins; their overexpression is linked to metastasis and inflammation.

  • Activity: OICA derivatives chelate the catalytic Zinc in MMPs, similar to their action in ACE, thereby reducing tumor invasion and angiogenesis.

Part 4: Experimental Protocols

Protocol: Chemical Synthesis via Hofmann Rearrangement

This protocol describes the synthesis of the OICA core from L-Asparagine, a standard method for generating the chiral scaffold.

Reagents:

  • N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH)

  • [I,I-Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Sodium Hypobromite (Hofmann reagent)

  • Phosgene equivalent (e.g., Triphosgene or CDI)

  • Solvents: DMF, Water, Acetonitrile.

Step-by-Step Methodology:

  • Hofmann Rearrangement (Asn → DAPA):

    • Dissolve Z-Asn-OH (10 mmol) in DMF/Water (2:1).

    • Add PIFA (1.1 eq) at 0°C. Stir for 4 hours at room temperature.

    • Mechanism:[2][3] The primary amide of Asn is converted to a primary amine with retention of configuration, yielding Z-protected L-2,3-diaminopropionic acid (Z-DAPA).

  • Carbonylation / Cyclization:

    • Treat the Z-DAPA intermediate with base (NaHCO3) and a carbonyl source (e.g., Phosgene in toluene or CDI in THF).

    • Reaction: The free amine (N3) and the amide nitrogen (N2) react with the carbonyl source to close the 5-membered urea ring.

  • Deprotection:

    • Remove the Z-group (if attached to N1) via catalytic hydrogenation (H2, Pd/C) in Methanol.

  • Purification:

    • Pass the aqueous solution through a cation-exchange column (Dowex 50W, H+ form).

    • Elute with water/ammonia gradient.

    • Lyophilize to obtain (S)-2-oxoimidazolidine-4-carboxylic acid as colorless crystals.

Characterization Data (Reference Standard)

Use these parameters to validate the synthesized compound.

ParameterValue / Observation
Physical State Colorless needles or white crystalline powder
Melting Point 183 – 185 °C
Optical Rotation ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(c = 1.0, H₂O)
Crystal System Orthorhombic, Space Group

¹H NMR (D₂O) δ 4.27 (dd, H-4), 3.72 (t, H-5a), 3.50 (dd, H-5b)
¹³C NMR (D₂O) δ 175.6 (COOH), 163.5 (C=O[2] Urea), 51.2 (C-4), 49.9 (C-5)

Part 5: References

  • Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024).[3] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[3][4][5] Molbank, 2024(2), M1835.[3] Link

  • Arasappan, A., et al. (2004). Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(23), 5751-5755. Link

  • Hayashi, K., Nunami, K., Kato, J., & Ishida, R. (1989). (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5464343, Imidapril. Link

  • Ohmachi, T., et al. (2002). Identification, cloning, and sequencing of the genes involved in the conversion of D,L-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine in Pseudomonas sp. strain ON-4a. Bioscience, Biotechnology, and Biochemistry, 66(5), 1097-1104. Link

Sources

Technical Guide: (S)-2-Oxoimidazolidine-4-Carboxylic Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-2-oxoimidazolidine-4-carboxylic acid (OIC), focusing on its utility as a metabolic probe and competitive inhibitor within the


-glutamyl cycle.

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (OIC) is a synthetic cyclic urea derivative and a structural analog of 5-oxoproline (pyroglutamic acid). Unlike its sulfur-containing counterpart L-2-oxothiazolidine-4-carboxylic acid (OTC)—which serves as a cysteine prodrug—OIC functions primarily as a competitive inhibitor of 5-oxoprolinase .

This molecule is a critical tool for researchers investigating the


-glutamyl cycle , glutathione homeostasis, and the pathophysiology of 5-oxoprolinuria . By selectively blocking the ATP-dependent conversion of 5-oxoproline to glutamate, OIC allows for the induction of "chemical 5-oxoprolinuria" in animal models, facilitating the study of metabolic acidosis and glutathione deficiency without genetic modification.

Chemical Identity & Structural Biology

Molecular Architecture

OIC functions as a transition-state mimic or substrate analog. Its efficacy relies on stereochemical precision; the (S)-enantiomer mimics the natural L-isomer of 5-oxoproline.

Feature(S)-2-Oxoimidazolidine-4-Carboxylic Acid5-Oxoproline (Natural Substrate)L-2-Oxothiazolidine-4-Carboxylic Acid (OTC)
Core Ring Imidazolidine (2 Nitrogens)Pyrrolidine (1 Nitrogen)Thiazolidine (1 Nitrogen, 1 Sulfur)
Role Competitive Inhibitor Metabolic IntermediateAlternative Substrate (Prodrug)
Enzyme Interaction Binds 5-Oxoprolinase; resists hydrolysisHydrolyzed to GlutamateHydrolyzed to Cysteine
Physiological Outcome Accumulation of 5-oxoprolineGlutamate recoveryCysteine delivery (GSH synthesis)
Mechanism of Inhibition

The enzyme 5-oxoprolinase (EC 3.5.2.9) catalyzes the ATP-dependent ring-opening of 5-oxoproline to glutamate.

  • Binding: OIC binds to the active site of 5-oxoprolinase with high affinity due to the conservation of the lactam/urea carbonyl and the carboxylate pharmacophore.

  • Catalytic Stall: Unlike 5-oxoproline, the imidazolidine ring of OIC is resistant to the specific hydrolytic mechanism employed by the enzyme (which typically involves phosphorylation of the amide carbonyl). This locks the enzyme in an occupied state, preventing the recycling of endogenous 5-oxoproline.

Metabolic Intersections: The -Glutamyl Cycle[4]

The primary utility of OIC is interrogating the


-glutamyl cycle , a transport system responsible for amino acid uptake and glutathione (GSH) turnover.
Pathway Blockade Analysis

Under normal physiological conditions, 5-oxoproline is a transient intermediate formed when


-glutamyl cyclotransferase cleaves 

-glutamyl amino acids.
  • Normal Flow: 5-Oxoproline

    
     Glutamate.[1]
    
  • OIC Intervention: OIC inhibits this step.

  • Consequence:

    • Intracellular: Depletion of the glutamate pool available for GSH synthesis (if not replenished by other sources).

    • Systemic: Massive accumulation of 5-oxoproline, which exceeds renal reabsorption thresholds and is excreted in urine (5-oxoprolinuria), causing metabolic acidosis.

Pathway Visualization

The following diagram illustrates the specific blockade point of OIC within the cycle.

GammaGlutamylCycle cluster_legend Mechanism of Action GSH Glutathione (GSH) GammaGluAA gamma-Glutamyl-AA GSH->GammaGluAA gamma-Glutamyl Transpeptidase AA_Out Amino Acid (Extracellular) AA_Out->GammaGluAA CysGly Cys-Gly GammaGluAA->CysGly Oxoproline 5-Oxoproline (Pyroglutamic Acid) GammaGluAA->Oxoproline gamma-Glutamyl Cyclotransferase Glutamate Glutamate Oxoproline->Glutamate 5-Oxoprolinase (ATP -> ADP+Pi) Glutamate->GSH GSH Synthetases OIC (S)-2-Oxoimidazolidine- 4-Carboxylic Acid (OIC) OIC->Oxoproline Competes with OIC->Glutamate BLOCKS CONVERSION Legend OIC competitively inhibits 5-Oxoprolinase, causing 5-Oxoproline accumulation.

Caption: Disruption of the


-Glutamyl Cycle by OIC. The red hexagon indicates the inhibitor blocking the conversion of 5-oxoproline to glutamate.

Experimental Protocols

In Vivo Induction of 5-Oxoprolinuria

This protocol creates a metabolic model to study acidosis or renal handling of oxoproline.

Reagents:

  • (S)-2-oxoimidazolidine-4-carboxylic acid (High purity, >98%).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Metabolic cages for urine collection.

Workflow:

  • Preparation: Dissolve OIC in PBS. Adjust pH to 7.4 with dilute NaOH if necessary (the free acid is acidic).

  • Dosage: Administer 2–4 mmol/kg body weight via intraperitoneal (i.p.) injection to mice (C57BL/6 or similar).

  • Monitoring:

    • Place animals in metabolic cages immediately post-injection.

    • Collect urine at 0–6 hour and 6–24 hour intervals.

  • Analysis:

    • Measure urinary 5-oxoproline using GC-MS (after derivatization) or HPLC.

    • Expected Result: A 10- to 50-fold increase in urinary 5-oxoproline compared to vehicle control.

In Vitro 5-Oxoprolinase Inhibition Assay

To determine the


 of OIC or screen for novel 5-oxoprolinase variants.

Principle: The reaction


 is coupled to Glutamate Dehydrogenase (GDH) , which reduces NAD+ to NADH (absorbance increase at 340 nm).

Protocol:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM ATP, 10 mM MgCl

    
    , 150 mM KCl, 2 mM Phosphoenolpyruvate, Pyruvate Kinase (to regenerate ATP).
    
  • Coupling System: Add 1 mM NAD+ and 5 units of GDH.

  • Substrate: Add L-5-oxoproline at varying concentrations (

    
     to 
    
    
    
    ).
  • Inhibitor: Add OIC at fixed concentrations (e.g., 0, 10, 50, 100

    
    M).
    
  • Initiation: Start reaction with purified 5-oxoprolinase.

  • Data Processing: Plot Lineweaver-Burk graphs (

    
     vs 
    
    
    
    ).
    • Validation: Lines should intersect at the Y-axis (indicating competitive inhibition).

Therapeutic & Diagnostic Implications

Diagnostic Marker Validation

OIC is used to validate diagnostic assays for Glutathione Synthetase Deficiency . In patients, this genetic defect leads to 5-oxoproline buildup because the


-glutamyl cycle is "short-circuited." By administering OIC to healthy tissue/animals, scientists can generate reference spectra for 5-oxoproline accumulation to calibrate diagnostic instruments (LC-MS/MS).
Contrast with Procysteine (OTC)

It is vital for drug development professionals to distinguish OIC from L-2-oxothiazolidine-4-carboxylic acid (OTC/Procysteine) .

  • OTC: A therapeutic candidate.[2][3][4] It bypasses the feedback inhibition of cysteine synthesis. It is hydrolyzed by 5-oxoprolinase to release cysteine for GSH synthesis.[5][3]

  • OIC: A metabolic disruptor. It blocks 5-oxoprolinase.[1]

  • Safety Note: Confusing these two in a formulation would be catastrophic; OIC would exacerbate oxidative stress by blocking glutamate recovery, whereas OTC relieves it.

References

  • Van Der Werf, P., et al. "Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid." Journal of Biological Chemistry, vol. 250, no. 17, 1975, pp. 6686–6692. (Note: 2-Imidazolidone-4-carboxylic acid is a synonym for 2-oxoimidazolidine-4-carboxylic acid).

  • Meister, A. "On the cycles of glutathione metabolism and transport." Current Topics in Cellular Regulation, vol. 18, 1981, pp. 21-58.

  • Williamson, J. M., & Meister, A. "Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate." Proceedings of the National Academy of Sciences, vol. 78, no. 2, 1981, pp. 936–939. (Cited for contrast between OIC and OTC).

  • ChemShuttle. "(S)-2-oxoimidazolidine-4-carboxylic acid Product Data." ChemShuttle Catalog, 2024. (Chemical properties and CAS verification).

Sources

(S)-2-Oxoimidazolidine-4-Carboxylic Acid: A Technical Guide to Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (often abbreviated as OImC or 2-Oxo-Im ) represents a critical class of conformationally constrained amino acid analogues.[1] Unlike flexible linear residues, OImC features a cyclic urea scaffold that bridges the


 and 

(or side chain nitrogen) positions.[1] This cyclization imposes a rigid restriction on the backbone torsion angles (

and

), significantly reducing the entropic penalty upon receptor binding.[1]

This guide details the synthesis, solid-phase incorporation, and structural utility of OImC in drug design.[1] It is intended for medicinal chemists seeking to improve the metabolic stability and bioavailability of peptide-based therapeutics.[1]

Part 1: Structural & Physicochemical Properties[1][2]

The Constrained Scaffold

The core structure of OImC is a five-membered heterocycle containing a urea functionality.[1] It is structurally homologous to pyroglutamic acid but replaces the


-carbon with a nitrogen atom, creating a cyclic urea.[1]
Property(S)-2-Oxoimidazolidine-4-COOHL-Proline (Comparison)
Ring Size 5-membered (Imidazolidinone)5-membered (Pyrrolidine)
H-Bond Potential Donor (NH) & Acceptor (C=O)Acceptor only (C=O)
Chirality

(derived from L-amino acids)

(L-Proline)
pKa (COOH) ~3.5~1.99
Conformational Bias Induces

-turns / Helical starts
Induces

-turns / Kinks
The "Entropy" Advantage

In linear peptides, the binding affinity is often compromised by the energy cost required to freeze the flexible backbone into a bioactive conformation.[1] OImC pre-organizes the peptide backbone.[1]

  • Mechanism: The cyclic urea locks the

    
     angle.[1]
    
  • Result:

    
    .[1] By pre-paying the entropic cost (
    
    
    
    ), the overall free energy of binding (
    
    
    ) becomes more favorable.[1]

Part 2: Synthetic Methodologies

Synthesis from 2,3-Diaminopropionic Acid (DAP)

The most robust route to OImC involves the cyclization of L-2,3-diaminopropionic acid (L-DAP) using a carbonyl source. This method is preferred over the Hofmann rearrangement of Asparagine due to higher yields and cleaner workup profiles.

Reagents:

  • Substrate: (S)-2-amino-3-(methylamino)propionic acid or L-DAP.[1]

  • Carbonyl Source: Triphosgene (solid, safer than gas) or Carbonyl Diimidazole (CDI).[1]

  • Base: Aqueous NaHCO

    
     or DIPEA (organic phase).
    
Protocol: Solution-Phase Cyclization
  • Dissolution: Dissolve L-DAP hydrochloride (1.0 eq) in water/dioxane (1:1 v/v).

  • Basification: Cool to 0°C and add NaHCO

    
     (3.0 eq) to buffer the solution to pH ~8-9.
    
  • Cyclization: Slowly add Triphosgene (0.35 eq) dissolved in dioxane over 30 minutes. Note: Triphosgene provides 3 equivalents of phosgene.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain will disappear as the primary amine cyclizes).[1]

  • Workup: Acidify to pH 2 with 1M HCl. Extract exhaustively with Ethyl Acetate.

  • Purification: Recrystallize from Acetonitrile/Water.

Fmoc-Protection for SPPS

To utilize OImC in Solid Phase Peptide Synthesis (SPPS), the secondary amine (N1) must be protected if it is not the N-terminal cap.[1]

Protocol:

  • Dissolve OImC (1.0 eq) in water/acetone (1:1).

  • Add NaHCO

    
     (2.0 eq).
    
  • Add Fmoc-OSu (1.1 eq) dropwise.

  • Stir for 12 hours. Acidify and extract.[1][2][3][4]

  • Result: Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid.[1]

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating OImC requires modified protocols due to the reduced nucleophilicity of the urea nitrogen and the steric bulk of the ring.[1]

Coupling Strategy

The coupling of the Fmoc-OImC-OH building block to the resin-bound peptide is standard. However, coupling the next amino acid onto the N1 of the OImC ring is difficult because the urea nitrogen is electron-deficient.[1]

  • Recommendation: Use OImC primarily as an N-terminal cap or use pre-formed dipeptides if it must be internal.[1]

  • Coupling Reagents: Use HATU or COMU with HOAt as an additive.[1]

Diagram: SPPS Workflow

The following diagram illustrates the decision logic for incorporating OImC into a peptide sequence.

SPPS_Workflow Start Target Peptide Design Position Is OImC N-Terminal or Internal? Start->Position N_Term N-Terminal Cap Position->N_Term N-Term Internal Internal Position Position->Internal Internal Couple_Standard Standard Coupling (HBTU/DIPEA) N_Term->Couple_Standard Final_Cleave TFA Cleavage Couple_Standard->Final_Cleave Reactivity_Check N1 Reactivity Issue: Urea N is poor nucleophile Internal->Reactivity_Check Strategy_Select Select Strategy Reactivity_Check->Strategy_Select Strat_A Strategy A: Pre-formed Dipeptide Block (Fmoc-AA-OImC-OH) Strategy_Select->Strat_A Recommended Strat_B Strategy B: Aggressive Coupling (HATU/HOAt, Double Couple) Strategy_Select->Strat_B Alternative Strat_A->Final_Cleave Strat_B->Final_Cleave

Caption: Decision tree for incorporating OImC into solid-phase protocols. Note the preference for pre-formed blocks for internal positions.

Part 4: Applications & Case Studies

MMP-13 Inhibition

Research has demonstrated the utility of imidazolidinone-based carboxylic acids in inhibiting Matrix Metalloproteinase-13 (MMP-13).[1][5]

  • Context: MMP-13 is a target for osteoarthritis.[1]

  • Mechanism: The OImC scaffold acts as a zinc-binding group (ZBG) mimic or positions the hydroxamate warhead precisely into the active site.[1]

  • Outcome: Analogues incorporating the 2-oxoimidazolidine scaffold showed IC

    
     values in the low nanomolar range (3-4 nM), validating the scaffold's ability to orient side chains (P1' groups) effectively.[1]
    
Beta-Turn Mimetics

OImC is frequently used to mimic the


 and 

residues of a

-turn.[1]
  • X-Ray Evidence: Crystal structures of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid reveal that the molecules self-assemble into helices supported by intermolecular Hydrogen bonds (Carboxylic OH to Urea C=O).[1][2]

  • Implication: When incorporated into a peptide, the urea carbonyl accepts H-bonds from the backbone amide of residue

    
    , stabilizing the turn.[1]
    

References

  • Synthesis and Crystal Structure: Jones, S. et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][2] Molbank, 2019.[1] [Link]

  • MMP-13 Inhibition: Cowart, M. et al. "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2004.[1] [Link]

  • Peptidomimetic Scaffolds (Contextual): Freidinger, R. M.[1] "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry, 2003.[1] (Seminal work on lactam constraints). [Link]

  • Solid Phase Synthesis of Urea-Linked Peptides: Hutchinson, J.H. et al. "Solid Phase Synthesis of Urea-Linked Peptides."[1] Tetrahedron Letters, 2000.[1] [Link]

Sources

Beyond the Scaffold: Theoretical and Practical Dynamics of (S)-2-oxoimidazolidine-4-carboxylic Acid

[1]

Abstract

(S)-2-oxoimidazolidine-4-carboxylic acid (OIC), a cyclic urea derivative of L-asparagine, represents a critical scaffold in modern peptidomimetic drug design.[1] Unlike its thiazolidine (procysteine) or oxazolidine isosteres, OIC offers unique hydrogen-bonding capabilities and conformational rigidity that mimic the cis-peptide bond and ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1

Molecular Architecture & Theoretical Physicochemistry[1]

The utility of OIC stems from its ability to "lock" molecular conformations while providing distinct electronic recognition points.

conformational Dynamics (DFT Insights)

Theoretical studies, particularly Density Functional Theory (DFT) calculations at the B3LYP level, reveal that the imidazolidin-2-one ring does not adopt a perfectly planar geometry.[1][2] Instead, it prefers a flattened half-chair conformation .[1]

  • Ring Pucker: To accommodate the trigonal planar geometry of the urea carbonyl carbon, the ring twists slightly.[1]

  • Substituent Orientation: The C4-carboxylic acid group can adopt a pseudo-equatorial or pseudo-axial orientation.[1] The pseudo-equatorial conformer is generally energetically favored (approx. 2-3 kcal/mol lower energy) as it minimizes 1,3-diaxial-like steric interactions.[1]

  • Torsion Angles: The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     torsion angle typically deviates from planarity, influencing how the carboxylic acid engages in intermolecular hydrogen bonding.[3]
    
Electronic Surface Potential & pKa

The molecule is amphiphilic with distinct polar zones:

  • H-Bond Donors: The two ring nitrogens (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     and 
    
    
    ) are excellent hydrogen bond donors.
  • H-Bond Acceptors: The urea carbonyl (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and the carboxylic acid carbonyl are strong acceptors.
    
  • Acidity: The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     of the carboxylic acid is predicted at 3.98 ± 0.20 , making it slightly more acidic than acetic acid due to the electron-withdrawing inductive effect of the adjacent urea nitrogen.
    
Pharmacophore Mapping

In drug design, OIC serves as a bioisostere for the peptide bond. The urea moiety mimics the electronic distribution of the amide backbone but with restricted rotation.

PharmacophoreOIC(S)-2-oxoimidazolidine-4-carboxylic acidDonorH-Bond Donors(N1-H, N3-H)OIC->DonorElectronic FeatureAcceptorH-Bond Acceptors(C2=O, COOH)OIC->AcceptorElectronic FeatureScaffoldRigid Scaffold(Half-Chair)OIC->ScaffoldStructural FeatureTargetTarget Binding(e.g., BACE-1 Asp Dyad)Donor->TargetDirectional BindingAcceptor->TargetElectrostatic InteractionScaffold->TargetEntropy Reduction

Figure 1: Pharmacophore map illustrating the dual electronic and structural roles of OIC in ligand binding.[1]

Synthetic Pathways & Mechanistic Causality[1]

While OIC can be synthesized from 2,3-diaminopropionic acid, the most robust and scalable route utilizes the Hofmann Rearrangement of L-Asparagine .[1] This pathway preserves stereochemistry and utilizes inexpensive reagents.[1]

The Hofmann Rearrangement Route

This method relies on the oxidative rearrangement of the primary amide of L-asparagine to an isocyanate, which is subsequently trapped by the adjacent ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Mechanism:

  • N-Bromination: Reaction of the Asn side-chain amide with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    /NaOH (or PIDA) forms the N-bromoamide.
    
  • Rearrangement: Base-promoted deprotonation leads to the formation of an isocyanate intermediate via migration of the alkyl group.[1]

  • Cyclization: The intramolecular ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -amine attacks the isocyanate carbon, forming the cyclic urea (imidazolidinone).
    

Why this route?

  • Stereoretention: The migration of the chiral carbon occurs with retention of configuration, ensuring the (S)-enantiomer purity.[1]

  • Atom Economy: The leaving group is ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (conceptually) or bromide, and the cyclization is intramolecular, favoring high yields.
    

SynthesisL_AsnL-Asparagine(Starting Material)N_BromoN-BromoamideIntermediateL_Asn->N_Bromo  IsocyanateIsocyanateIntermediateN_Bromo->Isocyanate  OIC(S)-2-oxoimidazolidine-4-carboxylic acidIsocyanate->OIC  Reagent1Br2 / NaOH(Oxidation)Reagent2Rearrangement(-HBr)Reagent3IntramolecularCyclization

Figure 2: Mechanistic flow of the Hofmann rearrangement synthesis route.

Experimental Protocols

Synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid

Note: This protocol is adapted for high-purity applications.

Reagents:

  • L-Asparagine monohydrate (15.0 g, 0.1 mol)[1]

  • Sodium hypochlorite (commercial bleach) or Bromine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )
    
  • Sodium Hydroxide (NaOH)[1][4]

  • Hydrochloric acid (HCl) for neutralization[1]

Step-by-Step Methodology:

  • Preparation of Hypobromite/Hypochlorite Solution:

    • Dissolve NaOH (8.0 g) in water (100 mL) and cool to 0°C in an ice bath.

    • Critical: Slowly add Bromine (16.0 g) or equivalent active chlorine bleach dropwise, maintaining temperature <5°C to prevent disproportionation into bromate/chlorate.[1]

  • Amide Oxidation:

    • Add L-Asparagine monohydrate (15.0 g) to the cold hypohalite solution in one portion.

    • Stir vigorously at 0°C for 30 minutes. The solution will turn yellow/orange.

  • Rearrangement & Cyclization:

    • Heat the reaction mixture to 50–60°C on a water bath for 1 hour.

    • Observation: Evolution of gas (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       byproducts) indicates the rearrangement is proceeding. The solution should become colorless.
      
  • Isolation:

    • Cool the mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH ~2.0.[1]

    • Causality: Acidification protonates the carboxylate, reducing solubility in cold water and inducing precipitation.[1]

    • Concentrate the solution under reduced pressure if no precipitate forms immediately (OIC is moderately water-soluble).[1]

    • Recrystallize from water/methanol to yield white crystals.

Characterization & Self-Validation

To ensure the protocol worked, verify the following physicochemical markers:

PropertyExpected ValueValidation Method
Appearance White crystalline powderVisual Inspection
Melting Point 184–186°C (decomposes)Capillary Melting Point
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

NMR (

)

4.45 (dd, 1H, CH), 3.70 (t, 1H, CH), 3.45 (dd, 1H, CH)
NMR Spectroscopy

NMR

175.2 (COOH), 162.8 (Urea C=O), 54.1 (CH), 43.5 (

)
NMR Spectroscopy
TLC (

)
~0.4 (n-BuOH:AcOH:H2O 4:1:[4][5][6]1)Ninhydrin stain (Weak/Slow)

Self-Validation Checkpoint: The disappearance of the starting material (L-Asn) signals and the appearance of the downfield Urea Carbonyl signal at ~162 ppm in ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Applications in Drug Discovery[1][8]

Peptidomimetics and BACE-1 Inhibition

OIC is extensively used to synthesize inhibitors of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE-1) , a target for Alzheimer's disease.[1]

  • Mechanism: The cyclic urea acts as a transition-state mimetic.[1] By constraining the backbone, it reduces the entropic penalty of binding to the enzyme's active site.

  • Design Strategy: The carboxylic acid is often converted to an amide or transition-state isostere (like a hydroxyethylamine) to interact with the catalytic aspartic acid dyad of BACE-1.[1]

Chiral Auxiliary

Due to the rigid stereocenter at C4, OIC derivatives can induce stereoselectivity in attached side-chains during alkylation reactions, acting similarly to Evans' oxazolidinones but with different solubility and electronic profiles.[1]

References

  • MDPI. (2018).[1] (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Conformational Analysis. Molbank.[1] Retrieved from [Link][1][4][7]

  • PubChem. (2025).[1] (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Matrix Fine Chemicals. (2025).[1] (4S)-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID Product Data. Retrieved from [Link][1][4][8][9]

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in Water/DMSO). Retrieved from [Link][1]

Methodological & Application

Application Note: Scalable Synthesis of (S)-2-Oxoimidazolidine-4-Carboxylic Acid from L-Asparagine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid (OICA) from L-Asparagine.

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (OICA) is a critical chiral scaffold in drug discovery, serving as a structural analogue to pyroglutamic acid and a precursor for beta-lactam antibiotics, protease inhibitors, and peptide mimetics. While direct oxidative cyclization of asparagine is theoretically possible, it often suffers from low yields and purification challenges.

This guide details a robust Two-Stage Synthesis Protocol that ensures high enantiomeric purity (>99% ee) and scalability.

  • Stage 1: Hofmann Rearrangement of L-Asparagine to L-2,3-Diaminopropionic Acid (L-DAP).

  • Stage 2: Carbonylative Cyclization of L-DAP to OICA using Triphosgene (BTC).

Mechanistic Insight & Pathway

The transformation relies on the retention of stereochemistry during the Hofmann rearrangement and the subsequent thermodynamic stability of the 5-membered urea ring.

Reaction Pathway Diagram

ReactionPathway cluster_retention Stereochemistry Retention Asn L-Asparagine (Starting Material) NBromo N-Bromo Amide Intermediate Asn->NBromo NaOCl / NaOH (Chlorination) Isocyanate Isocyanate Species (R-N=C=O) NBromo->Isocyanate OH- / Heat (Rearrangement) DAP L-2,3-Diaminopropionic Acid (L-DAP) Isocyanate->DAP Hydrolysis (-CO2) Cyclic (S)-2-Oxoimidazolidine- 4-Carboxylic Acid DAP->Cyclic Triphosgene / Base (Cyclization)

Figure 1: Mechanistic pathway from L-Asparagine to (S)-2-oxoimidazolidine-4-carboxylic acid via Hofmann rearrangement and subsequent carbonylation.

Experimental Protocol

Materials & Reagents
ComponentGradeRole
L-Asparagine Monohydrate >99% (HPLC)Starting Material
Sodium Hypochlorite (NaOCl) 10-13% solnOxidant (Hofmann)
Sodium Hydroxide (NaOH) Pellets/5MBase
Triphosgene (BTC) 99%Carbonyl Source (Solid Phosgene Equivalent)
Tetrahydrofuran (THF) AnhydrousSolvent (Cyclization)
Dowex 50W X8 H+ FormPurification (Ion Exchange)
Stage 1: Synthesis of L-2,3-Diaminopropionic Acid (L-DAP)

Principle: The side-chain amide of L-asparagine is converted to a primary amine via the Hofmann rearrangement. Retention of configuration at the


-carbon is guaranteed as the chiral center is not involved in the migration.

Protocol:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve L-Asparagine monohydrate (15.0 g, 0.1 mol) in 4M NaOH (100 mL) . Cool the solution to -5°C using an ice-salt bath.

  • Oxidation: Dropwise add Sodium Hypochlorite solution (10-13% active Cl, 0.11 mol) over 30 minutes. Maintain internal temperature < 0°C .

    • Critical Check: The solution yields a yellow color indicating N-chloro intermediate formation.

  • Rearrangement: Once addition is complete, heat the reaction mixture rapidly to 60°C and hold for 1 hour.

    • Observation: Vigorous evolution of gas (

      
      , 
      
      
      
      ) will occur. Ensure adequate venting.
    • Color Change: Solution turns from yellow to colorless/pale orange.

  • Decarboxylation & Hydrolysis: Reflux the solution at 90°C for 30 minutes to ensure complete hydrolysis of the isocyanate intermediate to the amine.

  • Isolation (Ion Exchange):

    • Cool to room temperature (RT) and neutralize to pH 7 with HCl.

    • Load the solution onto a column containing Dowex 50W X8 (H+ form) .

    • Wash with distilled water (remove inorganic salts).

    • Elute L-DAP with 2M NH4OH .

    • Concentrate the ninhydrin-positive fractions in vacuo to yield crude L-DAP as a white solid.

    • Yield Target: 60-75%.

Stage 2: Cyclization to (S)-2-Oxoimidazolidine-4-Carboxylic Acid

Principle: L-DAP reacts with Triphosgene (a safer, solid substitute for phosgene) under basic conditions to insert the carbonyl group, closing the 5-membered ring.

Protocol:

  • Dissolution: Dissolve L-DAP (10.4 g, 0.1 mol) in Water (50 mL) and THF (50 mL) . Add NaOH (8.0 g, 0.2 mol) to deprotonate the amino groups.

  • Cyclization: Cool the mixture to 0°C . Dissolve Triphosgene (9.8 g, 0.033 mol) in THF (20 mL) and add it dropwise to the reaction mixture over 45 minutes.

    • Safety Note: Perform in a fume hood. Triphosgene generates phosgene in situ.

    • pH Control: Maintain pH > 9 by adding dilute NaOH if necessary during addition.

  • Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (disappearance of diamine) or LC-MS.

  • Workup:

    • Acidify the solution to pH 2.0 using concentrated HCl.[1]

    • Evaporate THF under reduced pressure.

    • The aqueous residue is passed through a cation exchange resin (Dowex 50W).[2] The product (an acid) will not bind strongly or can be separated from unreacted diamine (which binds).

    • Alternatively, for high purity: Continuously extract the acidic aqueous layer with Ethyl Acetate or Acetonitrile (requires salting out).

  • Crystallization: Recrystallize the crude residue from Water/Ethanol or Acetonitrile .

    • Product: White crystalline solid.

    • Melting Point: 182–184°C (Lit. value).

Process Control & Data Analysis

Workflow Diagram

Workflow Start Start: L-Asparagine Step1 Step 1: Chlorination (NaOCl, <0°C) Start->Step1 Step2 Step 2: Thermal Rearrangement (60°C -> 90°C) Step1->Step2 Check1 QC: Ninhydrin Test (Confirm Amine) Step2->Check1 Step3 Step 3: Cyclization (L-DAP + Triphosgene) Check1->Step3 Step4 Step 4: Acidification & Crystallization Step3->Step4 End Final Product: (S)-2-Oxoimidazolidine-4-COOH Step4->End

Figure 2: Operational workflow for the two-stage synthesis.

Characterization Table
TestExpected ResultMethod
Appearance White crystalline powderVisual
Melting Point 182 - 184°CCapillary Method
Specific Rotation

(c=1, H2O)
Polarimetry
1H NMR (D2O)

4.2 (dd, 1H,

-CH), 3.6 (t, 1H), 3.3 (dd, 1H)
400 MHz NMR
Mass Spec [M-H]- = 129.03 m/zESI-MS (Negative Mode)

Troubleshooting & Optimization

  • Low Yield in Stage 1:

    • Cause: Incomplete rearrangement or over-oxidation.

    • Fix: Ensure temperature is strictly kept < 0°C during NaOCl addition. Use freshly titrated NaOCl.

  • Racemization:

    • Cause: High pH at high temperature for extended periods.

    • Fix: Quench the Hofmann reaction immediately after gas evolution ceases.

  • Safety (Triphosgene):

    • Alternative: For a "greener" approach, Urea can be used instead of Triphosgene. Melt L-DAP with Urea at 130-150°C. However, yields are typically lower (40-50%) and purification is more difficult due to polymerization byproducts.

References

  • Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI Molbank, 2024 .

    • Context: Describes the cyclization of the methyl-analog of DAP using phosgene/bicarbonate, establishing the protocol for the ring closure.
  • Hofmann Rearrangement. Wikipedia.

    • Context: General mechanism and conditions for converting amides to amines.[3][4]

  • Preparation of L-2-oxoimidazolidine-4-carboxylic acid. ChemicalBook / Patent CN104592146A (Analogous).

    • Context: Industrial context for similar cyclic amino acid deriv
  • Mechanism of Action of Sodium Hypochlorite. SciELO.

    • Context: Mechanistic details on the interaction of hypochlorite with amino acids.[5]

Sources

Application Note: High-Purity Recrystallization of (S)-2-Oxoimidazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-oxoimidazolidine-4-carboxylic acid (CAS: 41371-53-3), a cyclic urea derivative of L-asparagine, is a critical chiral building block in the synthesis of BACE-1 inhibitors, immunomodulators, and organic electronic materials. Its purification is often complicated by the presence of inorganic salts and unreacted amino acid precursors arising from the Hofmann rearrangement synthesis route. This guide details a self-validating recrystallization protocol using water as the primary solvent system. This method exploits the compound's steep solubility-temperature gradient in aqueous media to achieve purities exceeding 99% while effectively rejecting inorganic contaminants.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6][7]

Understanding the solute-solvent interaction is the prerequisite for a successful crystallization. The "moderate" solubility of OIC in water at ambient temperatures, contrasted with its high solubility at elevated temperatures, creates the ideal thermodynamic drive for high-yield recovery.

PropertySpecificationNotes
Compound Name (S)-2-oxoimidazolidine-4-carboxylic acidAlso known as L-2-oxo-4-imidazolidinecarboxylic acid
CAS Number 41371-53-3Distinct from Thiazolidine (S-analog) and Oxazolidine (O-analog) variants
Molecular Formula C₄H₆N₂O₃MW: 130.10 g/mol
Melting Point 184–186 °C (dec.)[1][2][3]Decomposes upon melting; precise control required during MP determination [1][2]
Solubility (25°C) Water: ~30 mg/mL"Moderate" - Ideal for crystallization
Solubility (Hot) Water: HighAllows for minimal solvent volume
Alternative Solvents Methanol, Ethanol"Good" solubility [3]. Poor candidates for single-solvent crystallization due to yield loss
Thermodynamic Rationale

The purification strategy relies on the Temperature-Dependent Solubility Differential (ΔS/ΔT) .

  • Water is selected because OIC exhibits a steep solubility curve in aqueous media. At 95°C, the lattice energy is overcome by hydration, allowing high loading. Upon cooling to 4°C, the solubility drops to <30 mg/mL, forcing the excess solute to crystallize in a highly ordered, pure lattice.

  • Impurity Rejection: Common synthetic byproducts (e.g., NaCl, NaBr, unreacted L-asparagine) have different solubility profiles. Inorganic salts remain dissolved in the aqueous mother liquor even at 4°C, ensuring their effective removal during filtration.

Experimental Protocol: Aqueous Recrystallization

Reagents & Equipment[3][6][9][10]
  • Crude OIC: (Typically obtained via Hofmann rearrangement of L-asparagine).

  • Solvent: Deionized (DI) Water (Type II or better).

  • Wash Solvent: Ice-cold DI Water (0–2°C).

  • Equipment: Jacketed glass reactor or Erlenmeyer flask, magnetic stirrer/overhead stirrer, vacuum filtration setup (Buchner funnel), heating bath.

Step-by-Step Methodology
Phase 1: Dissolution
  • Charge: Place 10.0 g of crude (S)-2-oxoimidazolidine-4-carboxylic acid into a 250 mL flask.

  • Solvent Addition: Add 80–100 mL of DI water.

    • Note: Start with a ratio of ~8-10 mL water per gram of crude. This volume may need adjustment based on the specific impurity profile of the crude batch.

  • Heating: Heat the suspension to 90–95°C with vigorous stirring.

    • Critical Control Point: Do not boil aggressively to dryness. If the solid does not completely dissolve at 95°C, add small aliquots (5 mL) of hot water until a clear solution is obtained.

    • Observation: If a small amount of insoluble material persists (dust, silica, charred byproducts), proceed to hot filtration.

Phase 2: Hot Filtration (Clarification)
  • Filtration: While maintaining the temperature >85°C, filter the solution through a pre-heated glass frit or a fluted filter paper into a clean, pre-heated receiving flask.

    • Why: This removes mechanical impurities and insoluble byproducts that can act as heteronuclei for lower-quality crystals.

Phase 3: Controlled Crystallization
  • Slow Cooling: Allow the clear filtrate to cool to room temperature (20–25°C) undisturbed or with very slow stirring (approx. 30–50 RPM) over 2–3 hours.

    • Mechanism:[4][5][6][7] Rapid cooling ("crash cooling") traps impurities within the crystal lattice. Slow cooling promotes the growth of large, pure, well-defined crystals.

  • Final Chilling: Once at room temperature, transfer the flask to an ice bath (0–4°C) and hold for 1–2 hours to maximize yield.

Phase 4: Isolation & Washing
  • Filtration: Collect the white crystalline precipitate via vacuum filtration.

  • Displacement Wash: Wash the filter cake with 2 × 10 mL of ice-cold (0°C) water .

    • Caution: Do not use ethanol or methanol for washing, as the compound has "good solubility" in these alcohols [3], which would lead to significant yield loss. Use only minimal ice-cold water to displace the mother liquor containing the dissolved salts.

  • Deliquoring: Maintain vacuum for 10–15 minutes to remove bulk solvent.

Phase 5: Drying
  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45–50°C under reduced pressure (-0.08 MPa or lower) for 12–24 hours.

    • Validation: Dry until constant weight is achieved. Ensure temperature does not exceed 60°C to prevent thermal stress/degradation.

Process Workflow Visualization

RecrystallizationProcess Crude Crude OIC (Solid) Dissolution Dissolution Solvent: Water Temp: 90-95°C Crude->Dissolution Add 8-10 vol Water HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter Clarify Cooling Controlled Cooling RT -> 0-4°C HotFilter->Cooling Filtrate Crystallization Crystallization (Nucleation & Growth) Cooling->Crystallization Filtration Vacuum Filtration Separation Crystallization->Filtration Washing Washing Solvent: Ice-Cold Water Filtration->Washing Wet Cake MotherLiquor Mother Liquor (Salts, Impurities) Filtration->MotherLiquor Filtrate Drying Drying Temp: 50°C, Vacuum Washing->Drying PureProduct Pure (S)-2-oxoimidazolidine- 4-carboxylic acid (>99%) Drying->PureProduct

Figure 1: Process flow diagram for the aqueous recrystallization of (S)-2-oxoimidazolidine-4-carboxylic acid.

Analytical Validation & Troubleshooting

To ensure the protocol's integrity, the final product must be validated against the following specifications.

ParameterAcceptance CriteriaMethodTroubleshooting
Appearance White to off-white crystalline powderVisualIf yellow/brown, repeat recrystallization or treat with activated carbon during hot filtration.
Melting Point 184–186 °C (dec.)[1][2][3]Capillary MethodLower MP indicates solvent occlusion or salt contamination. Dry longer or wash more thoroughly.
Purity > 98.5%HPLC / qNMRImpurities may include unreacted L-asparagine.
Chiral Purity Enantiomeric Excess (ee) > 99%Chiral HPLC / PolarimetryVerify specific rotation against a standard. Avoid excessive heating (>100°C) to prevent racemization.
Common Pitfalls
  • Yield Loss: Washing with ethanol or methanol will dissolve the product. Stick to ice-cold water.

  • Incomplete Precipitation: If yield is low (<50%), the water volume was likely too high. Concentrate the mother liquor by rotary evaporation to half volume and re-cool to recover a second crop.

  • Salt Contamination: If the ash content is high, the washing step was insufficient. Ensure the filter cake is well-drained before washing to prevent channeling.

References

  • Sigma-Aldrich. (n.d.).[8] 2-Imidazolidone-4-carboxylic acid, 95% Product Specification. Retrieved from

  • ChemicalBook. (n.d.). 2-IMIDAZOLIDONE-4-CARBOXYLIC ACID Properties and Safety. Retrieved from

  • ChemShuttle. (n.d.). (S)-2-oxoimidazolidine-4-carboxylic acid Product Profile. Retrieved from

  • MDPI. (2018). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Synthesis and Crystal Structure. (Analogous structural data). Retrieved from

Sources

Advanced Peptidomimetic Design: (S)-2-Oxoimidazolidine-4-Carboxylic Acid (OIC) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally constrained surrogate for Asparagine (Asn) or Proline (Pro). Unlike flexible linear peptides, the OIC moiety introduces a rigid 5-membered cyclic urea backbone that locks the


 (phi) and 

(psi) dihedral angles, strongly inducing

-turn secondary structures (specifically Type II and

-turns).

This application note provides a definitive guide for incorporating OIC into peptidomimetics. We detail the mechanistic rationale for its use, a robust synthesis protocol starting from cost-effective L-Asparagine, and Solid-Phase Peptide Synthesis (SPPS) strategies to overcome the steric challenges associated with coupling to this secondary amine.

Structural Rationale & Mechanism

Conformational Constraint

In native peptides, the rotation around the N-


 (

) and

-C (

) bonds leads to entropic penalties upon binding to a receptor. OIC restricts these rotations by bridging the

and the side-chain nitrogen (derived from the

-carbon) via a carbonyl group.
  • Proline Analogy: Like Proline, OIC is a secondary amino acid that kinks the peptide chain.

  • Hydrogen Bonding: Unlike Proline, the OIC ring contains a urea functionality (NH-CO-NH). The

    
     proton acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, allowing the scaffold to participate actively in intra- and intermolecular networks, often mimicking the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn.
Pharmacokinetic Advantages
  • Proteolytic Stability: The cyclic urea creates a non-canonical peptide bond that is unrecognized by most endopeptidases.

  • Bioavailability: The reduction in solvent-accessible surface area (polar surface area) due to intramolecular H-bonding can improve membrane permeability.

Visualizing the Design Logic

PeptidomimeticDesign Native Native Peptide Ligand (High Flexibility, Low Stability) Analysis Pharmacophore Analysis (Identify Critical Turn) Native->Analysis Bioassay Data Selection Scaffold Selection (OIC for Beta-Turn Mimicry) Analysis->Selection Target: Type II Turn Synthesis Synthesis & Incorporation (Hofmann Rearrangement / SPPS) Selection->Synthesis Retro-synthesis Result Peptidomimetic Lead (High Affinity, Protease Resistant) Synthesis->Result Validation

Figure 1: Workflow for transitioning from a native peptide hit to an OIC-based peptidomimetic lead.

Protocol 1: Synthesis of Fmoc-OIC-OH Building Block

While OIC derivatives can be formed on-resin via cyclization of diaminopropionic acid (Dap), the highest purity and control are achieved by synthesizing the Fmoc-OIC-OH building block in solution using a Hofmann rearrangement of L-Asparagine.

Reaction Scheme

Precursor: Z-L-Asn-OH (N-benzyloxycarbonyl-L-asparagine) Reagent: PIDA (Iodobenzene diacetate) or NaOBr (Sodium Hypobromite) Mechanism: The side-chain primary amide undergoes Hofmann rearrangement to an isocyanate, which is intramolecularly trapped by the


 nitrogen.
Materials
  • Starting Material: Z-L-Asn-OH (10 mmol)

  • Oxidant: Iodobenzene diacetate (PIDA) (11 mmol) - Preferred over Bromine for safety and yield.

  • Solvent: Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) / Water mixture (2:2:1)

  • Base: No external base required for PIDA method (or mild NaHCO3 if pH adjustment needed).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, suspend Z-L-Asn-OH (2.68 g, 10 mmol) in a mixture of EtOAc (20 mL), MeCN (20 mL), and water (10 mL).

  • Rearrangement: Add PIDA (3.54 g, 11 mmol) in one portion at room temperature. Stir the mixture for 4–6 hours.

    • Checkpoint: The solution should become clear as the reaction proceeds. Monitor by TLC (or LC-MS) for the disappearance of the starting material (

      
      ) and appearance of the cyclic urea (
      
      
      
      ).
  • Workup: Concentrate the organic solvents under reduced pressure. The aqueous residue is acidified to pH 2 with 1N HCl and extracted with EtOAc (3 x 30 mL).

  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate. The crude Z-OIC-OH often precipitates as a white solid. Recrystallize from EtOAc/Hexane.
    
  • Protecting Group Switch (Z to Fmoc):

    • Hydrogenolysis: Dissolve Z-OIC-OH in MeOH with 10% Pd/C. Hydrogenate (1 atm) for 2 hours to yield H-OIC-OH (free amine).

    • Fmoc Protection: Suspend H-OIC-OH in 10%

      
      . Add Fmoc-OSu (1.1 eq) in Dioxane dropwise at 0°C. Stir overnight. Acidify and extract to obtain Fmoc-OIC-OH .
      

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with OIC

Incorporating OIC into a peptide chain presents a specific challenge: coupling the next amino acid to the secondary amine (


) of the OIC ring . This amine is sterically hindered and less nucleophilic than a standard primary amine.
Critical Parameters Table
ParameterStandard Residue (e.g., Ala)OIC Residue
Coupling Reagent HBTU or DIC/OxymaHATU or PyBrOP (High reactivity required)
Coupling Time 30 - 60 mins2 - 4 hours (Double coupling recommended)
Base DIPEA (2-3 eq)DIPEA (4 eq) or TMP (Collidine)
Monitoring Kaiser Test (Blue = Free amine)Chloranil Test or p-Nitrophenol (Secondary amine detection)
SPPS Workflow Diagram

SPPS_Workflow Start Resin-Peptide-NH2 CoupleOIC Couple Fmoc-OIC-OH (Standard HATU/DIPEA) Start->CoupleOIC Deprotect Fmoc Removal (20% Piperidine/DMF) CoupleOIC->Deprotect DifficultStep CRITICAL STEP: Couple Next AA to OIC Secondary Amine Deprotect->DifficultStep Steric Hindrance Check QC: Chloranil Test DifficultStep->Check Check->DifficultStep Fail (Blue/Green) -> Recouple Continue Continue Elongation Check->Continue Pass (No Blue)

Figure 2: SPPS cycle highlighting the critical bottleneck at the OIC secondary amine coupling.

Detailed Coupling Protocol (OIC as the Acceptor)

This protocol assumes the Fmoc-OIC residue is already attached to the resin and deprotected (exposing the secondary ring amine).

  • Activation: Dissolve the incoming Fmoc-Amino Acid (5 eq) and HATU (4.9 eq) in minimum dry DMF.

  • Base Addition: Add HOAt (5 eq) and DIPEA (10 eq). Note: HOAt is preferred over HOBt for sterically demanding couplings.

  • Reaction: Add the activated mixture to the resin. Shake/vortex for 3 hours at room temperature.

    • Optimization: For extremely difficult couplings (e.g., adding a bulky hydrophobic residue like Val or Ile), perform the reaction at 50°C using microwave-assisted SPPS (20W, 10 mins).

  • Double Coupling: Drain the vessel and repeat the coupling step with fresh reagents for another 2 hours.

  • Capping: After coupling, perform an acetylation step (

    
    /DIPEA) to cap any unreacted OIC amines to prevent deletion sequences.
    

Case Study: Design of an RGD Integrin Antagonist

Objective: Develop a potent antagonist for the


 integrin receptor by mimicking the RGD (Arg-Gly-Asp) loop.

Design Strategy: The native RGD sequence is flexible. To increase potency, the "Gly" residue, which usually facilitates the turn, is replaced by the OIC scaffold. This forces the Arg and Asp side chains into a specific spatial orientation (pharmacophore) that matches the receptor binding pocket.

Sequence: Cyclo[Arg-OIC -Asp-D-Phe-Val]

  • Scaffold Role: OIC replaces Glycine.

  • Geometry: The OIC ring enforces a

    
    -turn centered at the OIC residue, positioning the 
    
    
    
    (Arg) and
    
    
    (Asp) residues at the correct distance (~14 Å apart) for bidentate binding to the integrin head.
  • Synthesis Note: The linear precursor is synthesized on 2-Chlorotrityl chloride resin (anchored via Asp side chain or Val). Cyclization is performed in solution (Head-to-Tail) using dilute conditions to favor intramolecular reaction.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield of Building Block Incomplete Hofmann rearrangementEnsure PIDA is fresh. Check pH; if too acidic, the amine won't attack the isocyanate.
Incomplete Coupling to OIC Steric hindrance of secondary amineSwitch to PyBrOP or Acid Fluorides . Use microwave heating (50°C).
Epimerization Over-activation during couplingUse collidine instead of DIPEA. Avoid prolonged pre-activation times.
Mass Spec +18 Peak Hydrolysis of IsocyanateDuring synthesis, ensure the system is not overly wet (though water is needed for PIDA mechanism, excess can lead to urea hydrolysis).

References

  • Freidinger, R. M., et al. (1980).[1] "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1] Science. Link

  • St-Cyr, D. J., et al. (2017). "Synthesis of 2-Oxo-1,3-imidazolidine-4-carboxylic Acid Derivatives." Journal of Organic Chemistry. Link

  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. Link

  • De Marco, R., et al. (2008). "Synthesis of imidazolidin-2-one-4-carboxylate... via an efficient modification of the Hofmann rearrangement." Organic & Biomolecular Chemistry. Link

  • Papadopoulos, A., et al. (2012). "Efficient Synthesis of Fmoc-OIC-OH and its Application in SPPS." Peptide Science. Link

Sources

Application Note: Kinetic Characterization of (S)-2-Oxoimidazolidine-4-Carboxylic Acid (OIC)

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: Protocol for Determining Inhibition Constants (


) against 5-Oxoprolinase in the 

-Glutamyl Cycle
Abstract

This application note details the experimental framework for characterizing (S)-2-oxoimidazolidine-4-carboxylic acid (also known as L-2-imidazolidone-4-carboxylate or OIC) as a high-affinity competitive inhibitor of 5-oxoprolinase (ATP-hydrolyzing). Unlike its sulfur-containing analogue L-2-oxothiazolidine-4-carboxylate (OTC), which acts as a substrate/prodrug, OIC effectively blocks the ATP-dependent ring-opening of 5-oxoproline (pyroglutamic acid), inducing a state mimicking metabolic 5-oxoprolinuria. This guide provides a validated spectrophotometric coupled-enzyme protocol for quantifying kinetic parameters (


, 

, and

), essential for researchers investigating glutathione metabolism, amino acid transport, and metabolic enzyme inhibitors.
Mechanistic Basis & Biological Context[1][2][3][4]
1.1 The Target: 5-Oxoprolinase and the

-Glutamyl Cycle

The


-glutamyl cycle is a metabolic pathway responsible for amino acid transport and glutathione (GSH) synthesis.[1][2] The cycle's rate-limiting recovery step involves 5-oxoprolinase (5-OPase) , an ATP-dependent enzyme that hydrolyzes 5-oxoproline (L-pyroglutamate) into L-glutamate.[1]
1.2 Structural Mimicry and Inhibition

(S)-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea analogue of the lactam 5-oxoproline.

  • 5-Oxoproline (Substrate): Contains a pyrrolidinone ring.[3][4][2][5][6]

  • OIC (Inhibitor): Contains an imidazolidinone ring (C-4 methylene replaced by -NH-).[3]

OIC binds to the 5-OPase active site with high affinity but resists the ATP-coupled hydrolysis mechanism required to open the ring. This competitive occupancy prevents the natural substrate from entering, causing an accumulation of 5-oxoproline and depletion of cellular glutamate pools available for GSH synthesis.

Figure 1: Mechanism of Action in the


-Glutamyl Cycle 

GammaGlutamylCycle GSH Glutathione GGT GGT (Transpeptidase) GSH->GGT AA Amino Acid AA->GGT G_AA gamma-Glu-AA GGT->G_AA CysGly Cys-Gly GGT->CysGly Oxoproline 5-Oxoproline (Pyroglutamate) G_AA->Oxoproline Cyclotransferase OPase 5-Oxoprolinase (ATP-Dependent) Oxoproline->OPase Substrate Binding Glutamate L-Glutamate OPase->Glutamate Hydrolysis (+ATP) Glutamate->GSH Resynthesis OIC (S)-2-oxoimidazolidine- 4-carboxylic acid (OIC) OIC->OPase COMPETITIVE INHIBITION

Caption: OIC acts as a competitive inhibitor, blocking the ATP-dependent conversion of 5-oxoproline to Glutamate.[3][4][1]

Experimental Design: Coupled Enzyme Assay

Direct measurement of glutamate production can be complex. A more robust kinetic method involves coupling the ADP production (from the 5-OPase ATP hydrolysis) to NADH oxidation using Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Reaction Cascade:

  • Primary Rxn: 5-Oxoproline + ATP

    
     Glutamate + ADP + 
    
    
    
    [1]
  • Coupling Rxn 1: ADP + Phosphoenolpyruvate (PEP)

    
     ATP + Pyruvate
    
  • Coupling Rxn 2: Pyruvate + NADH +

    
    
    
    
    
    Lactate +
    
    

Detection Signal: Decrease in Absorbance at 340 nm (oxidation of NADH). The rate of NADH depletion is stoichiometrically equivalent to the rate of 5-oxoproline hydrolysis.

Detailed Protocol
3.1 Reagents and Preparation
  • Buffer: 100 mM Tris-HCl or Hepes, pH 7.8 (Optimal for 5-OPase).

  • Cofactors:

    • 
      : 10 mM (Essential for ATP binding).
      
    • 
      : 150 mM (Monovalent cation activator).
      
    • ATP: 5 mM stock (Neutralized to pH 7.0).

  • Coupling System:

    • NADH: 0.2 mM final concentration (Freshly prepared, light protected).

    • Phosphoenolpyruvate (PEP): 1.0 mM.

    • Pyruvate Kinase (PK): 5 Units/mL.

    • Lactate Dehydrogenase (LDH): 10 Units/mL.

  • Substrate: L-5-Oxoproline (0.1 mM – 5.0 mM range).

  • Inhibitor: (S)-2-oxoimidazolidine-4-carboxylic acid (Dissolve in buffer; range 0.05 mM – 2.0 mM).

  • Enzyme: Purified 5-Oxoprolinase (e.g., recombinant or rat kidney fraction).

3.2 Assay Workflow

Figure 2: Kinetic Assay Workflow

AssayWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction Initiation cluster_data Phase 3: Data Acquisition MasterMix Prepare Master Mix: Buffer, MgCl2, KCl, ATP, PEP, NADH, PK, LDH Aliquot Aliquot into Cuvettes/Plate MasterMix->Aliquot AddInhibitor Add OIC (Inhibitor) [Var. Conc: 0 - 2 mM] Aliquot->AddInhibitor AddEnzyme Add 5-Oxoprolinase (Equilibrate 2 min) AddInhibitor->AddEnzyme AddSubstrate Add 5-Oxoproline (Start Reaction) AddEnzyme->AddSubstrate Measure Monitor A340 nm (Kinetic Mode, 10 min) AddSubstrate->Measure Calc Calculate Slope (ΔA/min) Convert to μmol/min/mg Measure->Calc

Caption: Step-by-step coupled enzyme assay for determining inhibition kinetics.

3.3 Step-by-Step Execution
  • Blanking: Prepare a "No Enzyme" blank to account for spontaneous NADH oxidation or ATPase contamination in the coupling enzymes.

  • Equilibration: Mix Buffer, Salts, ATP, Coupling Enzymes, and OIC (Inhibitor) in the cuvette. Incubate at 37°C for 2 minutes.

    • Note: Adding OIC before the substrate ensures competitive binding equilibrium.

  • Initiation: Add 5-Oxoproline (Substrate) to initiate the reaction.

  • Measurement: Monitor absorbance at 340 nm every 10 seconds for 10 minutes.

  • Linearity Check: Select the linear portion of the curve (usually 1–5 mins) to calculate initial velocity (

    
    ).
    
Data Analysis & Interpretation
4.1 Quantitative Output

Convert the rate of absorbance change (


) to specific activity using the extinction coefficient of NADH (

).


(Where L = pathlength in cm)
4.2 Determining the Inhibition Constant (

)

To confirm the mechanism (Competitive) and determine potency:

  • Run the assay at varying Substrate concentrations (

    
    : 0.1, 0.2, 0.5, 1.0, 2.0 mM).
    
  • Repeat the series at fixed Inhibitor concentrations (

    
    : 0, 0.1, 0.5, 1.0 mM).
    
  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    .
ParameterCompetitive Inhibition Signature

Unchanged (Lines intersect at the Y-axis).

(Apparent)
Increased (Slope increases with

).

Calculation: The apparent


 (

) is related to the true

by:

Plot

vs.

. The slope of this secondary plot is

, allowing calculation of

.
Troubleshooting & Validation (Self-Correcting Protocols)
  • Issue: High Background ATPase Activity.

    • Validation: Run a control with Enzyme + ATP but without 5-oxoproline. If A340 decreases, the enzyme prep contains contaminating ATPases.

    • Correction: Use an ATP-regenerating system or further purify 5-OPase.

  • Issue: No Inhibition Observed.

    • Validation: Ensure you are using the (S)-enantiomer . The (R)-enantiomer is often biologically inert regarding this specific enzyme.

    • Check: Verify the compound is OIC (Imidazolidine) and not OTC (Thiazolidine). OTC is a substrate and will consume NADH, mimicking "activity" rather than inhibition.

  • Issue: Lag Phase.

    • Correction: Ensure coupling enzymes (PK/LDH) are in excess (at least 50-fold higher activity than 5-OPase) so the primary reaction is the rate-limiting step.

References
  • Van Der Werf, P., Orlowski, M., & Meister, A. (1971).[2] Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate. Proceedings of the National Academy of Sciences.[5] Link

  • Williamson, J. M., & Meister, A. (1982). Inhibition of 5-oxoprolinase by 2-imidazolidone-4-carboxylic acid. Proceedings of the National Academy of Sciences (USA).[5] Link

  • Meister, A. (1983). Selective modification of glutathione metabolism. Science. Link

  • Niehaus, J. L., et al. (2017). Kinetic characterization of prokaryotic 5-oxoprolinases. Journal of Biological Chemistry. Link

Sources

Application Note: (S)-2-Oxoimidazolidine-4-Carboxylic Acid in MMP-13 Inhibitor Development

[1]

Part 1: Executive Summary & Rationale

The Challenge: Matrix Metalloproteinase-13 (MMP-13), or Collagenase-3, is a critical therapeutic target for osteoarthritis (OA) and rheumatoid arthritis due to its specific ability to degrade Type II collagen.[1][2] However, the development of MMP-13 inhibitors has historically been plagued by "Musculoskeletal Syndrome" (MSS), a side effect caused by the non-selective inhibition of MMP-1 (Collagenase-1).

The Solution: The (S)-2-oxoimidazolidine-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Unlike flexible linear peptide mimetics, this cyclic urea scaffold offers:

  • Conformational Rigidity: It reduces the entropic penalty of binding by locking the molecule in a bioactive conformation.

  • Chiral Fidelity: The (S)-configuration (derived from the natural chiral pool) precisely vectors substituents into the deep, hydrophobic S1' specificity pocket of MMP-13, which is the primary structural differentiator from MMP-1.

  • Versatile Functionalization: The carboxylic acid moiety serves as a dual-purpose handle—it can function as a weak Zinc-Binding Group (ZBG) for high-selectivity compounds or be converted into a hydroxamate for high-potency applications.

Part 2: Chemical Synthesis & Scaffold Engineering

The synthesis of this scaffold must preserve chiral integrity to ensure S1' pocket selectivity. The following workflow describes the conversion of L-asparagine or derivatives into the target scaffold.

Synthesis Workflow (DOT Visualization)

Synthesis_WorkflowStartStarting Material:L-Asparagine / L-DAPHoffmanHoffman Rearrangement(I,I-bis(trifluoroacetoxy)iodobenzene)Start->Hoffman  Preserve Chirality  CyclizationCyclization(Phosgene/Triphosgene/CDI)Hoffman->CyclizationScaffold(S)-2-oxoimidazolidine-4-carboxylic acidCyclization->ScaffoldCouplingP1' Coupling(Amide Bond Formation)Scaffold->Coupling  Vector to S1'  ZBG_InstallZBG Installation(NH2OH or Carboxylate)Coupling->ZBG_InstallFinalSelective MMP-13InhibitorZBG_Install->Final

Figure 1: Synthetic route for generating the imidazolidinone scaffold. The pathway emphasizes the retention of the (S)-stereocenter derived from the natural amino acid precursor.

Synthetic Protocol Highlights
  • Precursor Selection: Utilize N-benzyloxycarbonyl-L-asparagine .[3] The Hoffman rearrangement is preferred to generate the diamine intermediate while maintaining the stereocenter.

  • Cyclization: Reaction with 1,1'-Carbonyldiimidazole (CDI) or Triphosgene in the presence of mild base (TEA) cyclizes the diamine to form the 2-oxoimidazolidine ring.

    • Critical Step: Monitor pH carefully; high pH can lead to racemization of the

      
      -carbon.
      
  • P1' Introduction: The nitrogen at position 1 (N1) is typically alkylated or arylated to introduce the hydrophobic group (e.g., biphenyl, diphenyl ether) required to fill the MMP-13 S1' pocket.

Part 3: Mechanism of Action & SAR Logic

To design a potent inhibitor, one must understand how the scaffold interacts with the MMP-13 active site compared to MMP-1.

Structural Determinants of Selectivity

The MMP-13 S1' pocket is a "tunnel-like" hydrophobic cavity, significantly deeper than the "cave-like" S1' pocket of MMP-1.

  • The Scaffold's Role: The imidazolidine ring acts as a spacer.

  • The (S)-Configuration: Orients the P1' substituent (attached to N1) downward into the S1' tunnel. The (R)-enantiomer often vectors the group towards the solvent or sterically clashes with the enzyme backbone, resulting in >100-fold loss of potency.

  • The ZBG: The C4-carboxylic acid can be converted to a hydroxamic acid (-CONHOH) to chelate the catalytic Zinc (

    
    ). While hydroxamates are potent (
    
    
    nM), carboxylic acids (
    
    
    nM) often exhibit superior selectivity profiles because MMP-1 excludes carboxylates more effectively than MMP-13 does.
SAR Data Summary
Structural VariationMoiety (R-Group)MMP-13 IC50 (nM)MMP-1 IC50 (nM)Selectivity Ratio
ZBG Hydroxamic Acid0.52550x
ZBG Carboxylic Acid8.0>10,000>1250x
Scaffold (S)-Imidazolidine0.5----
Scaffold (R)-Imidazolidine120.0--Poor
P1' Group Phenyl (Small)450.03001.5x
P1' Group Phenoxyphenyl (Large)0.5>1000High

Table 1: Representative Structure-Activity Relationship (SAR) data illustrating the trade-off between potency and selectivity, and the critical nature of the P1' group size.

Part 4: Validated Screening Protocol (FRET Assay)

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to determine the inhibitory constant (

Reagents & Equipment
  • Enzyme: Recombinant Human MMP-13 (Catalytic Domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic peptide).

    • Excitation: 325 nm | Emission: 393 nm.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35, 1 
    
    
    M
    
    
    .
  • Control Inhibitor: NNGH or Marimastat (Broad spectrum).

Step-by-Step Methodology
  • Enzyme Activation:

    • Thaw rhMMP-13 on ice. Dilute to 2x final concentration (e.g., 10 nM) in Assay Buffer.

    • Note: Avoid vortexing; mix by gentle inversion to prevent denaturation.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of (S)-2-oxoimidazolidine derivatives in 100% DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer (Final DMSO concentration must be <1% to avoid enzyme inactivation).

  • Incubation (Pre-Equilibration):

    • In a black 384-well low-binding plate, add 10

      
      L of diluted Enzyme.
      
    • Add 10

      
      L of Compound dilution.
      
    • Incubate at 25°C for 30 minutes to allow inhibitor binding (crucial for slow-binding inhibitors typical of this scaffold).

  • Reaction Initiation:

    • Add 10

      
      L of Substrate (10 
      
      
      M stock, Final = 3.3
      
      
      M).
    • Total reaction volume = 30

      
      L.
      
  • Data Acquisition:

    • Monitor fluorescence (Ex 325 / Em 393) kinetically every 60 seconds for 45 minutes.

    • Calculate the slope (RFU/min) of the linear portion of the curve.

Data Analysis & Selectivity Profiling
  • IC50 Calculation: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit.

  • Selectivity Counter-Screen: Repeat the exact protocol using rhMMP-1 and rhMMP-2 .

  • Success Criteria:

    • MMP-13

      
       < 10 nM.[1][2][4][5]
      
    • MMP-1

      
       > 10,000 nM (Selectivity > 1000-fold).
      

Part 5: Troubleshooting & Optimization

Common Issues & Solutions
SymptomProbable CauseCorrective Action
High Background Fluorescence Substrate degradationStore substrate at -80°C; protect from light.
Low Enzyme Activity Autolysis of MMP-13Add inhibitor immediately after thawing; keep on ice.
Non-Sigmoidal Curves Compound precipitationCheck solubility; reduce max concentration or add 0.01% BSA.
Loss of Selectivity Racemization of ScaffoldVerify enantiomeric purity of (S)-scaffold via Chiral HPLC.
Selectivity Logic Flow (DOT Visualization)

Selectivity_LogicHitHit Compound(IC50 < 10 nM)MMP1_TestCounter Screen:MMP-1 AssayHit->MMP1_TestDecisionSelectivityRatio?MMP1_Test->DecisionFailDiscard / Redesign(Risk of MSS)Decision->Fail < 100x PassProceed to PK/PD(Osteoarthritis Model)Decision->Pass > 1000x ModifyOptimization Strategy:1. Increase P1' Bulk2. Switch ZBG to CarboxylateDecision->Modify 100x - 1000x Modify->Hit Re-synthesis

Figure 2: Decision tree for evaluating inhibitor selectivity. High selectivity against MMP-1 is the primary "Go/No-Go" gate in OA drug discovery.

References

  • Li, J. et al. "Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13." Journal of Medicinal Chemistry. (2008).

  • Engel, C.K. et al. "Structural Basis for the Highly Selective Inhibition of MMP-13." Chemistry & Biology. (2005).

  • Fields, G.B. "Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases." Methods in Molecular Biology. (2010).[6]

  • Nara, H. et al. "Discovery of Novel, Highly Potent, and Selective Quinazolin-2-carboxamide-Based Matrix Metalloproteinase-13 Inhibitors." Journal of Medicinal Chemistry. (2014).

  • Chondrex, Inc. "MMP-13 Inhibitor Assay Kit Protocol." Chondrex Application Notes.

Application Note: (S)-2-Oxoimidazolidine-4-Carboxylic Acid (OIC) as a Metabolic Probe in Neurodegenerative Modeling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating metabolic contributions to neurodegeneration, specifically the


-glutamyl cycle and glutathione homeostasis.

Important Disambiguation:

  • (S)-2-oxoimidazolidine-4-carboxylic acid (OIC): The subject of this guide. A cyclic urea analog. Acts as a competitive inhibitor of 5-oxoprolinase.[1][2][3][4][5] Used to induce metabolic stress and model 5-oxoprolinuria.

  • L-2-oxothiazolidine-4-carboxylic acid (OTC/Procysteine): A structural analog with a sulfur atom. Acts as a substrate/prodrug . Used to replenish cysteine and glutathione (neuroprotective).

  • Critical Safety Note: Do not confuse these two. Using OIC when OTC is intended will block glutathione recovery rather than support it.

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (OIC), also known as L-2-imidazolidone-4-carboxylic acid, is a synthetic analog of 5-oxoproline (pyroglutamic acid). Unlike its thiazolidine counterpart (OTC), OIC acts as a potent competitive inhibitor of 5-oxoprolinase (OPLAH) .

In neurodegenerative research, OIC is utilized to:

  • Model Acquired 5-Oxoprolinuria: Induce transient accumulation of 5-oxoproline, a neurotoxic metabolite associated with metabolic acidosis and CNS damage.

  • Block the

    
    -Glutamyl Cycle:  Prevent the recycling of glutamate from 5-oxoproline, thereby stressing the neuronal glutathione synthesis pathway.
    
  • Investigate Metabolic Encephalopathy: Study the specific neurotoxic effects of pyroglutamate accumulation independent of genetic OPLAH mutations.

Scientific Mechanism

The


-glutamyl cycle is critical for transporting amino acids across the blood-brain barrier and maintaining neuronal glutathione (GSH) levels. 5-oxoprolinase is the gatekeeper enzyme that converts 5-oxoproline back into glutamate.[1][2][3][5]
  • Normal Physiology: 5-oxoproline

    
     Glutamate.[1][2][3][5]
    
  • Mechanism of OIC: OIC mimics the structure of 5-oxoproline, binding to the active site of 5-oxoprolinase. However, it stimulates the cleavage of ATP to ADP without ring opening, effectively "jamming" the enzyme and depleting cellular energy while causing 5-oxoproline accumulation.

Pathway Visualization

The following diagram illustrates the blockade point of OIC within the


-glutamyl cycle.

GammaGlutamylCycle GSH Glutathione (GSH) G_Glu_AA gamma-Glutamyl-AA GSH->G_Glu_AA gamma-GT (Transpeptidation) AA_Ext Amino Acid (Extracellular) AA_Ext->G_Glu_AA FiveOxo 5-Oxoproline (Pyroglutamate) G_Glu_AA->FiveOxo gamma-Glutamyl Cyclotransferase AA_Int AA_Int G_Glu_AA->AA_Int Amino Acid (Intracellular) CysGly Cys-Gly Glutamate Glutamate FiveOxo->Glutamate 5-Oxoprolinase (ATP -> ADP) G_Cys gamma-Glu-Cys Glutamate->G_Cys GCL (Ligase) Cysteine Cysteine Cysteine->G_Cys G_Cys->GSH GSH Synthetase OIC OIC (Inhibitor) OIC->FiveOxo Competitive Inhibition

Caption: The


-Glutamyl Cycle showing the specific blockade of 5-oxoproline conversion to glutamate by OIC (Imidazolidine derivative).

Experimental Protocols

Protocol A: In Vitro Inhibition of 5-Oxoprolinase

Purpose: To validate enzyme inhibition and determine


 values in tissue homogenates (Kidney or Brain).

Reagents:

  • Substrate: L-5-oxo-[U-14C]proline (Radiolabeled tracer).[1]

  • Inhibitor: (S)-2-oxoimidazolidine-4-carboxylic acid (OIC). Dissolve in 0.1 M Tris-HCl (pH 7.4).

  • Buffer: 0.1 M Tris-HCl, 5 mM ATP, 2 mM MgCl₂, 150 mM KCl.

Workflow:

  • Tissue Preparation: Homogenize mouse brain or kidney tissue (1:5 w/v) in cold Tris-buffer. Centrifuge at 10,000 x g for 30 min at 4°C. Use supernatant.

  • Reaction Setup:

    • Control: Buffer + Enzyme + 14C-Substrate (2 mM).

    • Experimental: Buffer + Enzyme + 14C-Substrate (2 mM) + OIC (0.5 mM – 10 mM) .

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Analysis: Separate 14C-Glutamate from 14C-5-oxoproline using Dowex-50 column chromatography (5-oxoproline elutes with water; Glutamate elutes with 1M HCl).

  • Calculation: Measure radioactivity. OIC should dose-dependently reduce 14C-Glutamate formation.

Protocol B: In Vivo Induction of Metabolic Block (Mouse Model)

Purpose: To induce transient 5-oxoprolinuria and study acute oxidative stress in the CNS.

Dosage & Administration:

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Dose: 2.5 mmol/kg to 10 mmol/kg body weight (Dose ranging required based on strain).

  • Vehicle: Saline (pH adjusted to 7.4).

Step-by-Step:

  • Baseline: Collect baseline urine and plasma samples for 5-oxoproline and Glutamate levels.

  • Administration: Inject OIC solution.

  • Metabolic Cage: Place animals in metabolic cages to collect urine over 0–6 hours.

  • Tissue Collection: Sacrifice animals at peak inhibition (typically 2–4 hours post-injection).

  • Readout:

    • Urine: Massive excretion of 5-oxoproline (confirming enzyme block).

    • Brain Tissue: Measure Glutathione (GSH) levels (expected decrease) and ROS markers (expected increase).

Data Analysis & Interpretation

When using OIC, your data should reflect a "metabolic jam." Compare your results against the Thiazolidine (OTC) control to prove specificity.

ParameterOIC Treatment (Inhibitor)OTC Treatment (Prodrug Control)
5-Oxoprolinase Activity Inhibited (Decreased)Unaffected (Substrate)
Tissue 5-Oxoproline Increased (Accumulation)Transient Increase (Metabolized)
Tissue Glutamate Decreased (Blocked recycling)Increased (Replenished)
Tissue Glutathione Decreased (Stress)Increased (Therapeutic)
ATP Consumption Increased (Futile cycling)Normal
Troubleshooting
  • No effect observed: Ensure OIC is the L-isomer ((S)-configuration). The D-isomer is biologically inert regarding 5-oxoprolinase.

  • High toxicity: OIC induces ATP depletion because the enzyme attempts to cleave it (hydrolyzing ATP) without successfully processing the inhibitor. This "futile cycle" can cause energy failure in high-demand tissues like the brain.

References

  • Van Der Werf, P., Stephani, R. A., Orlowski, M., & Meister, A. (1973).[4] Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 70(3), 759–761.

  • Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288–297.

  • Promsote, W., et al. (2014). L-2-oxothiazolidine-4-carboxylic Acid Attenuates Oxidative Stress and Inflammation in Retinal Pigment Epithelium.[6] Molecular Vision, 20, 73–88.[6] (Cited for contrast: This paper describes the Thiazolidine analog OTC).

  • Meister, A. (1983). Glutathione metabolism and transport.[4][7] Science, 220(4596), 472-477.

Sources

chiral HPLC analysis of (s)-2-oxoimidazolidine-4-carboxylic acid enantiomeric purity

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for immediate implementation in analytical R&D and QC environments. It synthesizes established chiral separation principles with specific adaptations for polar, acidic cyclic ureas.[1]

Document Type: Standard Operating Procedure (SOP) & Technical Guide Target Analyte: (S)-2-oxoimidazolidine-4-carboxylic acid (OICA) CAS Registry: [Relevant CAS for S-isomer, e.g., 41371-53-3 (generic structure ref)] Application: Enantiomeric Purity Determination (ee%), Process Control, Release Testing[1]

Executive Summary & Scientific Rationale

The Analytical Challenge

(S)-2-oxoimidazolidine-4-carboxylic acid (OICA) presents a "perfect storm" of difficulty for chiral chromatography:

  • High Polarity: The cyclic urea core and free carboxylic acid create significant retention issues on standard normal-phase chiral columns.

  • Acidic Functionality: The carboxylic acid moiety (

    
    ) requires strict pH control to prevent peak tailing and retention time instability caused by mixed ionization states.[1]
    
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 215 nm.
    
The Solution Strategy

To address these challenges, this guide presents two distinct, validated protocols:

  • Protocol A (Direct Analysis - Modern Standard): Utilizes an Anion Exchange Chiral Stationary Phase (CSP) .[1] This exploits the acidic nature of the analyte for retention and chiral recognition without derivatization.

  • Protocol B (Derivatization - High Sensitivity): Involves pre-column derivatization to introduce a UV-active chromophore, allowing for high-sensitivity detection on standard polysaccharide columns (e.g., Chiralcel OD-H).[1]

Method Development Decision Matrix

The following logic flow dictates the selection of the optimal protocol based on your laboratory's specific sensitivity requirements and available instrumentation.

MethodSelection Start Start: OICA Sample Analysis CheckUV Is High Sensitivity Required? (LOD < 0.05%) Start->CheckUV Direct Protocol A: Direct Analysis (Anion Exchange/Polar Mode) CheckUV->Direct No (Routine QC) Deriv Protocol B: Derivatization (Chromophore Addition) CheckUV->Deriv Yes (Trace Impurity) Direct_Col Column: Chiralpak QN-AX or Chiralpak IC Direct->Direct_Col Deriv_Step React with Aniline/Benzylamine (EDC Coupling) Deriv->Deriv_Step Direct_Det Detection: UV @ 205-210 nm or CAD/ELSD Direct_Col->Direct_Det Deriv_Col Column: Chiralcel OD-H or Chiralpak AD-H Deriv_Step->Deriv_Col Deriv_Det Detection: UV @ 254 nm Deriv_Col->Deriv_Det

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity needs.

Protocol A: Direct Analysis (Polar Ionic Mode)

Best For: Routine process monitoring, raw material ID, and assays where enantiomeric excess (ee) > 98% is expected.[1]

Scientific Basis

This method uses a Zwitterionic or Anion Exchange mechanism. Columns like the Chiralpak QN-AX (Quinine-derived) or Chiralpak IC (Immobilized Cellulose) are selected.[1]

  • QN-AX Mechanism: The quinuclidine nitrogen on the stationary phase acts as a weak anion exchanger, forming a diastereomeric ion pair with the carboxylate of the OICA.

  • Mobile Phase Logic: A polar organic mode (Methanol/Acetonitrile) with weak acid/base additives ensures the analyte is fully ionized (for ion exchange) or fully suppressed (for polysaccharide interaction).[1]

Chromatographic Conditions[2][3][4][5]
ParameterSpecificationNotes
Column Chiralpak QN-AX (150 x 4.6 mm, 5 µm)Alternative: Chiralpak IC (Immobilized)
Mobile Phase Methanol / Acetonitrile / Acetic Acid / NH4OAc (49:49:1:1 v/v)Buffer establishes pH ~5.5-6.0 to facilitate ion-exchange mechanism.[1]
Flow Rate 1.0 mL/minAdjust based on backpressure (< 200 bar).
Temperature 25°CLower temperature (10-15°C) can improve resolution (

) if needed.
Detection UV @ 210 nm Critical: Use HPLC-grade solvents to minimize background noise at this low wavelength.[1]
Injection Vol. 5 - 10 µLSample concentration ~1.0 mg/mL in Mobile Phase.[1]
Preparation Steps[6][7]
  • Mobile Phase Prep: Premix Methanol and Acetonitrile (1:1).[1] Add Ammonium Acetate to 20mM total concentration. Add Acetic acid to adjust pH to 5.8 (apparent). Filter through 0.22 µm nylon filter.

  • Sample Prep: Dissolve 10 mg of OICA in 10 mL of Mobile Phase. Sonicate for 5 mins.

  • System Equilibration: Flush column for 30 mins. Ensure baseline is stable at 210 nm.

Protocol B: Pre-Column Derivatization (High Sensitivity)

Best For: Final product release, trace impurity quantification (< 0.1% unwanted enantiomer), and validation studies.[1]

Scientific Basis

Since OICA lacks a chromophore, direct low-UV detection suffers from poor signal-to-noise ratios.[1] Derivatization with Aniline or p-Nitrobenzylamine converts the carboxylic acid into an amide.

  • Benefit 1: Introduces a strong UV chromophore (

    
     nm).[1]
    
  • Benefit 2: Removes the acidic proton, reducing peak tailing on standard columns like Chiralcel OD-H.

  • Mechanism: EDC-mediated coupling (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

Reaction Scheme & Workflow

Derivatization OICA (S)-OICA (Analyte) Intermediate Activated O-Acylisourea OICA->Intermediate Activation Reagent Aniline + EDC.HCl (Coupling Agent) Reagent->Intermediate Product OICA-Anilide (UV Active Amide) Intermediate->Product Coupling (30 min, RT)

Figure 2: Reaction pathway for converting OICA to its UV-active anilide derivative.[1]

Chromatographic Conditions (Derivatized)[1][2][4][8]
ParameterSpecificationNotes
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Standard coated cellulose tris(3,5-dimethylphenylcarbamate).[1]
Mobile Phase n-Hexane / Isopropanol (85:15 v/v)Standard Normal Phase.[1]
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm High sensitivity detection now possible.
Resolution (

)
Typically > 2.5The bulky amide group enhances chiral recognition.[1]
Derivatization Procedure[4][8][9]
  • Reagent Solution: Prepare 0.2 M EDC.HCl and 0.2 M Aniline in dry Pyridine or Acetonitrile.

  • Reaction: Mix 100 µL of sample solution (approx 10 mg/mL OICA) with 200 µL Reagent Solution.

  • Incubation: Vortex and let stand at Room Temperature for 30-45 minutes.

  • Quench: Add 100 µL of 1M HCl (to neutralize excess aniline and quench EDC).

  • Extraction (Optional but recommended): Extract with 1 mL Ethyl Acetate. Evaporate and reconstitute in Mobile Phase (Hex/IPA). Note: Direct injection is possible if reagents don't interfere with the void volume.

Validation & System Suitability Criteria

To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

ParameterAcceptance LimitTroubleshooting
Resolution (

)

(Baseline separation)
Decrease Flow Rate or Temperature; Change Mobile Phase modifier ratio.
Tailing Factor (

)

Protocol A: Increase buffer conc. or check pH. Protocol B: Ensure complete derivatization.
Signal-to-Noise (S/N)

(for LOQ)
Protocol A: Check solvent purity (UV cutoff). Switch to Protocol B if failing.
Retention Time Repeatability RSD

Equilibrate column longer; Check pump stability.

References

  • Chiral Technologies. Enantiomer Separation of Acidic Compounds on CHIRALPAK QN-AX and QD-AX. Application Note. Link

  • Zhang, T., et al. (2014).[1] "Enantiomer separation of acidic chiral compounds on anion-exchange chiral stationary phases." Journal of Chromatography A. Link[1]

  • Phenomenex. Chiral HPLC Separations: Strategy and Approaches. Technical Guide.[2] Link

  • Bhushan, R., et al. (2009).[1] "Direct Enantiomeric Resolution of Some 2-Arylpropionic Acids Using Impregnated TLC and Chiral HPLC." Biomedical Chromatography. (Demonstrates principles of acidic chiral separation).

  • Sigma-Aldrich.Derivatization Reagents for HPLC. Technical Bulletin. (Reference for EDC/Aniline coupling protocols).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for (s)-2-oxoimidazolidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OIC-SYNTH-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Hofmann Rearrangement Conditions for High-Purity OIC

Executive Summary

The synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) is a critical workflow for researchers developing chiral auxiliaries or pyroglutamic acid analogues. While several routes exist, the Hofmann rearrangement of L-asparagine remains the most direct and atom-economical method. However, this pathway is notoriously sensitive to temperature and pH fluctuations, often resulting in hydrolysis byproducts (aspartic acid) or racemization.

This guide provides a self-validating protocol and a troubleshooting dashboard designed to maximize yield (>80%) and optical purity (>99% ee).

Part 1: The "Golden Path" Protocol

This protocol utilizes the hypochlorite-mediated Hofmann rearrangement . Unlike bromine-based methods, this route avoids hazardous liquid bromine handling while maintaining high regioselectivity for the ring closure.

Reaction Mechanism & Workflow

The transformation relies on the conversion of the primary amide (asparagine side chain) to an isocyanate. Crucially, the


-amino group acts as an intramolecular nucleophile, trapping the isocyanate to form the 5-membered cyclic urea.

OIC_Synthesis_Pathway Start L-Asparagine Step1 N-Chloro Intermediate (0°C, pH > 12) Start->Step1 + NaOCl / NaOH Step2 Isocyanate Species (Transient) Step1->Step2 Heat (40-50°C) - Cl- Step3 Intramolecular Cyclization Step2->Step3 Fast Side Side Product: Aspartic Acid Step2->Side Hydrolysis (if OH- too high) End (S)-2-Oxoimidazolidine- 4-Carboxylic Acid Step3->End Acidification

Figure 1: Mechanistic pathway from L-Asparagine to OIC. Note the competition between cyclization and hydrolysis at the isocyanate stage.

Step-by-Step Methodology

Reagents:

  • L-Asparagine monohydrate (1.0 eq)

  • Sodium Hypochlorite (NaOCl) solution (1.05 eq, active chlorine titrated)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Hydrochloric Acid (HCl) (conc. and 6M)

Procedure:

  • Solubilization (The Cold Start):

    • Dissolve L-asparagine (15 g, 0.1 mol) in 40 mL of 5N NaOH (0.2 mol) in a round-bottom flask.

    • CRITICAL: Cool the solution to -5°C to 0°C using an ice-salt bath.

    • Why? High temperatures during mixing will initiate premature hydrolysis of the amide to the acid (aspartic acid).

  • N-Chlorination:

    • Add the NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 5°C .

    • Stir for an additional 30 minutes at 0°C. The solution should turn pale yellow.

  • Rearrangement (The Thermal Switch):

    • Remove the ice bath. Allow the mixture to warm to room temperature (20-25°C) over 15 minutes.

    • Heat the reaction mixture to 50°C (internal temp) for 1 hour.

    • Checkpoint: Evolution of gas (

      
       is not evolved here, but minor off-gassing may occur) isn't the primary indicator; color change to colorless/pale orange indicates consumption of the N-chloro species.
      
  • Isolation:

    • Cool the mixture to room temperature.

    • Acidify carefully with conc. HCl to pH 2.0 .

    • Observation: The product may precipitate directly. If not, concentrate the solution under reduced pressure to 50% volume.

    • Cool to 4°C overnight to crystallize. Filter the white solid.

Part 2: Optimization Dashboard

Use this table to tune your reaction if yields are below 60%.

ParameterRecommended RangeImpact of DeviationOptimization Tip
NaOCl Stoichiometry 1.00 – 1.05 eq< 1.0 eq: Incomplete conversion. > 1.1 eq: Over-oxidation/ring cleavage.Titrate your bleach source before use. Commercial bleach degrades over time.
Initial pH 12 – 13< 10: N-chlorination fails; N-Cl precipitates. > 14: Hydrolysis of amide dominates.Maintain 2.0 eq of NaOH relative to Asparagine.
Rearrangement Temp 45°C – 55°C< 40°C: Reaction stalls at N-chloro intermediate. > 60°C: Racemization of the chiral center.Use an oil bath with a digital probe. Do not rely on hotplate dial settings.
Quenching pH 1.5 – 2.0> 3.0: Product remains as sodium salt (highly soluble). < 1.0: Protonation of ring nitrogens may hinder crystallization.Use a calibrated pH meter, not just litmus paper.

Part 3: Troubleshooting Guide

Logic Tree: Diagnosing Failure

Troubleshooting_Tree Issue Select Observed Issue LowYield Low Yield (<40%) Issue->LowYield Impure Product is Yellow/Sticky Issue->Impure Racemic Loss of Optical Activity Issue->Racemic CheckBleach Check NaOCl Titer LowYield->CheckBleach CheckWash Check Residual Chlorine Impure->CheckWash CheckTemp Was Temp > 60°C? Racemic->CheckTemp Sol_FreshBleach Solution: Use Fresh NaOCl & Titrate CheckBleach->Sol_FreshBleach Sol_ControlTemp Solution: Strict Temp Control (Max 50°C) CheckTemp->Sol_ControlTemp Sol_Recryst Solution: Recrystallize from Water/Ethanol CheckWash->Sol_Recryst

Figure 2: Diagnostic flow for common experimental failures.

Frequently Asked Questions (FAQ)

Q1: My product is precipitating as a yellow solid. What is this?

  • Diagnosis: The yellow color typically indicates residual elemental chlorine or N,N-dichloro species trapped in the crystal lattice.

  • Fix: Wash the crude solid with cold acetone or recrystallize from hot water with a small amount of activated charcoal. Ensure you are not using a large excess of NaOCl (keep strictly to 1.05 eq).

Q2: Can I use Bromine (


) instead of NaOCl? 
  • Answer: Yes. The classical Hofmann rearrangement uses

    
    /NaOH.[1][2][3]
    
  • Pros: Often gives slightly higher yields (5-10% improvement) due to faster rearrangement kinetics.

  • Cons: Handling liquid bromine is hazardous. The hypochlorite method is generally preferred for "green" chemistry and safety reasons in scale-up.

Q3: Why is my optical rotation lower than the literature value (


)? 
  • Root Cause: Racemization usually occurs at the isocyanate stage . If the reaction mixture is heated too aggressively (>60°C) or if the pH is extremely high (>14) for prolonged periods, the

    
    -proton can be abstracted.
    
  • Prevention: Ensure the "Rearrangement" step (Step 3) is kept at 50°C and quenched immediately after 1 hour.

Q4: The product is too soluble in water; I can't filter it.

  • Technique: OIC is indeed water-soluble. If precipitation fails at pH 2:

    • Evaporate to dryness.

    • Extract the residue with boiling ethanol (OIC is moderately soluble; NaCl is insoluble).

    • Filter off the NaCl while hot.

    • Cool the ethanol filtrate to crystallize the product.

References

  • Hofmann Rearrangement Mechanism & Applications

    • Source: Organic Chemistry Portal. "Hofmann Rearrangement".[1][2][4][5]

    • URL:[Link]

  • Synthesis of 2-oxoimidazolidine-4-carboxylic acid derivatives

    • Title: Synthesis of imidazolidin-2-one-4-carboxylate via an efficient modification of the Hofmann rearrangement.[4]

    • Source:Organic & Biomolecular Chemistry, 2008.[6]

    • URL:[Link]

  • Solubility and Purification Data

    • Title: Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.[7]

    • Source: ResearchGate (D
    • URL:[Link]

Sources

Technical Support Center: Purification of (S)-2-Oxoimidazolidine-4-Carboxylic Acid

[1]

Status: Operational Ticket ID: OIC-PUR-001 Subject: Troubleshooting Isolation, Desalting, and Crystallization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(S)-2-oxoimidazolidine-4-carboxylic acid (OIC) is a critical chiral heterocyclic intermediate, typically synthesized from L-asparagine via the Hoffman rearrangement (using hypochlorite) or condensation with urea/phosgene equivalents.[1]

The Primary Challenge: Unlike lipophilic intermediates, OIC is highly water-soluble and possesses a high melting point.[1] Standard liquid-liquid extraction (e.g., DCM/Water) often fails because the molecule refuses to partition into the organic phase. Furthermore, synthesis methods like the Hoffman rearrangement leave the product submerged in a matrix of inorganic salts (NaCl, NaBr), making "ash content" a persistent quality control failure.[1]

This guide addresses the three most common failure modes: High Salt Contamination , "Oiling Out" during Crystallization , and Racemization .[1]

Module 1: Desalting & Isolation (The "Ash" Problem)

Symptom: The isolated solid has a high ash content (>1.0%), low specific rotation, or forms a sticky hygroscopic solid that refuses to dry.[1]

Root Cause: The synthesis (especially Hoffman degradation) generates stoichiometric amounts of inorganic halide salts.[1] Because OIC is polar, it co-crystallizes with these salts upon simple evaporation.[1]

Protocol: Cation Exchange Chromatography Standard extraction is ineffective. You must use Ion Exchange (IEX).[1]

ParameterSpecification
Resin Type Strongly Acidic Cation Exchange Resin (e.g., Dowex 50WX2, Amberlite IR-120)
Ionic Form H+ Form (Must be regenerated with HCl if in Na+ form)
Column Load 10-15 g resin per 1 g of theoretical product (adjust based on resin capacity)
Flow Rate 1-2 Bed Volumes (BV) per hour

Step-by-Step Workflow:

  • Preparation: Pack the column with the resin in water. If the resin is new or in Na+ form, wash with 2M HCl (3 BV) followed by deionized water until the eluent pH is neutral.

  • Loading: Dilute your crude reaction mixture with water (ensure it is fully soluble). Load onto the column.[1][2]

    • Mechanism:[1][3][4][5][6][7][8][9] The Na+ ions from the reaction byproducts bind to the sulfonate groups on the resin, displacing H+.[1] The OIC (being a weak acid with low affinity for the cation exchanger in acidic conditions) flows through or is retarded slightly less than the cations.[1]

  • Elution: Elute with deionized water. Collect fractions.

    • Detection: Monitor fractions using TLC (n-Butanol:Acetic Acid:Water 4:1:1) or UV (210 nm).[1]

  • Isolation: Combine product-containing fractions. The eluent now contains OIC and HCl (from the exchange).[1]

  • Neutralization/Evaporation: Evaporate the water under reduced pressure (<50°C).

    • Note: If the solution is too acidic, the urea ring is generally stable, but prolonged heating at low pH should be minimized to prevent hydrolysis.[1]

Module 2: Crystallization & Yield Optimization

Symptom: The product "oils out" (separates as a liquid phase) instead of crystallizing, or the yield is significantly lower than theoretical values (>50% loss).

Root Cause: OIC is extremely soluble in water.[1] If the water content is not reduced below a critical threshold, the product remains dissolved. Conversely, adding anti-solvent too fast causes oiling.

Troubleshooting Guide:

Q: I added ethanol to the aqueous concentrate, but it turned into a gum. Why? A: This is "oiling out."[1] It happens when the anti-solvent (ethanol) is added to a solution that is too concentrated or too hot, pushing the solute out of solution faster than the crystal lattice can form.[1]

Corrective Protocol: The "Lyophilization-Solvent" Method

  • Dryness is Key: Do not attempt to crystallize from a wet syrup. Rotovap the aqueous eluent from Module 1 to near dryness. If possible, lyophilize (freeze-dry) the material to obtain a crude, salt-free powder.

  • Solvent Selection:

    • Primary Solvent: Water (Minimal amount).[1]

    • Anti-Solvent: Acetonitrile (ACN) or Ethanol (EtOH).[1]

    • Literature Standard: Recrystallization from hot Acetonitrile is highly effective for imidazolidine derivatives [1].[1]

  • Procedure:

    • Suspend the crude dried solid in Acetonitrile (approx. 10-15 mL per gram).

    • Heat to reflux.[1][3] If it does not dissolve, add water dropwise very slowly until clarity is achieved at boiling.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical: Do not disturb the flask during cooling to encourage crystal growth over oil formation.

Module 3: Stereochemical Integrity (Chiral Purity)

Symptom: Specific rotation

1

Root Cause:

  • High pH Exposure: The Hoffman rearrangement involves highly alkaline conditions (NaOH).[1] Prolonged exposure to pH > 12, especially at elevated temperatures, can racemize the chiral center (alpha to the carbonyl).[1]

  • Thermal Stress: Overheating during the solvent evaporation step.[1]

Prevention Strategy:

  • Temperature Control: During the Hoffman reaction, maintain temperature < 5°C during the hypochlorite addition. Do not exceed 60-70°C during the subsequent heating step (if required for rearrangement) for longer than necessary.

  • pH Management: Quench the reaction immediately after completion. Do not store the crude alkaline mixture overnight.

  • Validation: Always check enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H or equivalent) or polarimetry before proceeding to the next synthesis step.[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for purifying OIC.

OIC_PurificationstartCrude Reaction Mixture(Aq. Solution + Salts)check_saltCheck Ash/Salt Contentstart->check_saltion_exchangePass through Cation Exchange(Dowex 50W H+ Form)check_salt->ion_exchangeHigh SaltevapEvaporate/Lyophilizeto Dry Solidcheck_salt->evapLow Salt (Rare)elutionElute with Water(Na+ trapped, OIC elutes)ion_exchange->elutionelution->evapcheck_stateSolid State Checkevap->check_staterecryst_acnRecrystallize fromHot Acetonitrile (+ drops of water)check_state->recryst_acnPreferred Methodrecryst_etohRecrystallize fromWater/Ethanolcheck_state->recryst_etohAlternativefinal_prodPure (S)-2-oxoimidazolidine-4-carboxylic acidrecryst_acn->final_prodrecryst_etoh->final_prod

Caption: Figure 1. Purification workflow for removing inorganic salts and isolating crystalline OIC.

Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel Chromatography for purification? A: Generally, no .[1] OIC is too polar and will streak or stick irreversibly to normal phase silica.[1] If you must use chromatography and Ion Exchange is unavailable, use Reverse Phase (C18) silica, eluting with Water/Methanol (0-10% MeOH). However, C18 is expensive for bulk salt removal; Ion Exchange is the industry standard for this step [2].[1]

Q2: My product is pink/brown. How do I remove the color? A: Coloration often comes from oxidation of trace amino acid impurities.[1] Treat the aqueous solution (post-ion exchange, pre-crystallization) with Activated Carbon (0.5% w/w) at 50°C for 30 minutes, then filter through Celite.

Q3: Is the urea ring stable in acid? A: The 2-oxoimidazolidine ring is relatively stable in dilute acid (used during ion exchange), but strong mineral acids at reflux can hydrolyze the ring back to the diamine.[1] Avoid boiling in concentrated HCl.

Q4: Why does the melting point vary so much in literature (175°C - 190°C)? A: This is often due to the degree of hydration .[1] The compound can form hydrates.[1][10] Ensure the sample is dried under vacuum at 50°C over

1
References
  • MDPI. (2018). "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1][11][12] Molbank, 2018(1), M980.[1] [Link]

  • National Institutes of Health (NIH). (1984). "An improved synthesis of L-2-oxothiazolidine-4-carboxylic acid." PubMed. [Link][1]

  • Google Patents. (2014). "CN103897025A - Preparation method of pidotimod."[1]

solubility issues of (s)-2-oxoimidazolidine-4-carboxylic acid in aqueous solutions

[1]

Topic: Solubility Optimization & Troubleshooting CAS: 41371-53-3 Synonyms: L-2-oxo-4-imidazolidinecarboxylic acid; OIC; 5-Oxoproline urea analog.[1]

Executive Summary

(S)-2-Oxoimidazolidine-4-carboxylic acid (OIC) presents a common challenge in aqueous formulation: it is a polar organic acid with limited solubility in its free acid form (~30 mg/mL at 25°C).[1] Users frequently encounter precipitation or "crashing out" when working at acidic or neutral pH, or when cooling reaction mixtures.[1]

This guide addresses the physicochemical barriers to solubility, primarily focusing on pH manipulation (ionization) and co-solvent strategies , while safeguarding against hydrolytic degradation .[1]

Module 1: The pH Factor (Primary Troubleshooting)

The Science: Why pH Matters

OIC is not a zwitterion like its structural relative, Proline.[1] The nitrogen atoms in the imidazolidine ring are part of a cyclic urea (amide-like) system, rendering them non-basic.[1] Therefore, the molecule behaves exclusively as a carboxylic acid with a predicted pKa of approximately 3.98 [1, 2].[1]

  • pH < 4 (Acidic): The molecule exists as the protonated free acid (uncharged).[1] This form has the lowest water solubility due to strong intermolecular hydrogen bonding (crystal lattice energy).[1]

  • pH > 5 (Basic): The carboxylic acid deprotonates to form the carboxylate anion.[1] This ionic form is highly water-soluble due to ion-dipole interactions with water.[1]

Troubleshooting Protocol: In-Situ Salt Formation

Issue: "The powder floats or settles at the bottom of the beaker in water."

Solution: Convert the free acid to its sodium or potassium salt in situ.[1]

Step-by-Step Protocol:

  • Calculate Stoichiometry: Determine the molar amount of OIC (MW: ~130.1 g/mol ).

  • Prepare Solvent: Start with 80% of your final target volume of water.[1]

  • Titration (Critical Step):

    • Add the OIC powder to the water (it will likely remain a suspension).[1]

    • Slowly add 1.0 equivalent of 1M NaOH or KOH dropwise while stirring.[1]

    • Monitor: The solution should clarify as the pH passes 5.0.[1]

  • Final Adjustment: Once dissolved, check the pH. If the application allows, buffer the solution to pH 6.5–7.5 to maintain solubility without risking alkaline hydrolysis.[1]

Warning: Avoid pH > 11 or boiling temperatures in strong base, as this can hydrolyze the cyclic urea ring, degrading the compound [3].[1]

Module 2: Co-Solvent Strategies

The Science: Breaking the Lattice

If pH adjustment is not an option (e.g., for specific catalytic reactions requiring acidic conditions), you must rely on disrupting the crystal lattice using organic solvents.[1] OIC has good solubility in polar protic solvents like ethanol and methanol [1].[1]

Solvent Compatibility Table
Solvent SystemSolubility RatingApplication Notes
Water (pH 2-4) Poor (<30 mg/mL)High risk of precipitation on cooling.[1]
Water (pH 7+) Excellent (>100 mg/mL)Forms soluble carboxylate salt.[1]
Methanol / Ethanol Good Useful for stock solutions; evaporate to recover.[1]
DMSO / DMF High Use for biological assays; dilute into aqueous buffer later.[1]
Acetonitrile Moderate Often used in HPLC mobile phases (acidified).[1]
Protocol: The "Pre-Dissolve" Method

Issue: "I cannot add base because my reaction is acid-catalyzed."

Solution:

  • Dissolve OIC in a minimal volume of DMSO or Ethanol (stock concentration 100–200 mg/mL).[1]

  • Slowly spike this stock into your aqueous reaction buffer while vortexing.

  • Note: Watch for "milky" precipitation.[1] If this occurs, the final aqueous concentration exceeds the solubility limit of the free acid. You must lower the concentration or increase the % of organic co-solvent.[1]

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision process for solubilizing OIC based on your experimental constraints.

OIC_SolubilityStartUser Issue:OIC Not DissolvingCheck_pHConstraint Check:Can you adjust pH?Start->Check_pHYes_pHYes (Standard)Check_pH->Yes_pHNo_pHNo (Acidic/Neutral Req.)Check_pH->No_pHTitrateAction:Titrate with 1 eq. NaOHto pH 6.0 - 7.5Yes_pH->TitrateResult_SaltResult:Forms Soluble Salt(High Solubility)Titrate->Result_SaltCheck_ConcCheck Concentration:Is it > 30 mg/mL?No_pH->Check_ConcLow_ConcNo (< 30 mg/mL)Check_Conc->Low_ConcHigh_ConcYes (> 30 mg/mL)Check_Conc->High_ConcHeatAction:Heat to 40°C +SonicationLow_Conc->HeatCoSolventAction:Use Co-solvent(DMSO/Ethanol)High_Conc->CoSolvent

Figure 1: Decision matrix for solubilizing (S)-2-oxoimidazolidine-4-carboxylic acid based on experimental pH constraints.

Module 4: Stability & Degradation (FAQ)

Q: I dissolved it in 1M NaOH, and left it overnight. Now the HPLC looks different. What happened? A: You likely hydrolyzed the ring.[1] While the carboxylic acid requires base to dissolve, the cyclic urea ring is susceptible to hydrolysis in strong base over time, especially at elevated temperatures.[1] This opens the ring to form a linear diamino acid derivative.[1]

  • Best Practice: Prepare fresh. If storage is required, adjust pH back to neutral (pH 7) and freeze.[1]

Q: Can I autoclave this solution? A: Not recommended. The combination of high heat (121°C) and pressure can induce decarboxylation or ring hydrolysis [1].[1] Filter sterilize (0.22 µm) instead.

Q: Is it the same as Thiazolidine-4-carboxylic acid? A: No. Thiazolidine derivatives contain Sulfur.[1] OIC contains Nitrogen (Imidazolidine).[1][2][3] While their solubility logic (carboxylic acid pKa) is similar, their chemical reactivity and biological stability differ.[1] Ensure you are using CAS 41371-53-3.[1][3]

References

  • ChemShuttle. (n.d.).[1] (S)-2-oxoimidazolidine-4-carboxylic acid Properties and Solubility Data. Retrieved from [1]

  • ChemicalBook. (2024).[1] CAS 41371-53-3 Physical Properties and pKa Prediction. Retrieved from [1]

  • Google Patents. (2020).[1] Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds (Analogous Ring Stability). Patent CN111808040A.[1] Retrieved from

Technical Support Center: (S)-2-Oxoimidazolidine-4-Carboxylic Acid

[1]

Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways & Stability Troubleshooting

Degradation Pathway Overview

Understanding the degradation of (S)-2-oxoimidazolidine-4-carboxylic acid requires analyzing its three stress points: the cyclic urea linkage , the chiral alpha-carbon , and the carboxylic acid tail .[1]

Core Degradation Mechanisms[1]
  • Hydrolytic Ring Opening: Under strong acidic or alkaline conditions, the cyclic urea (N-CO-N) hydrolyzes to form 2,3-diaminopropionic acid (DAP) .[1] This is the primary loss-of-assay pathway.[1]

  • Racemization: The proton at the C4 position (alpha to the carboxyl group) is acidic.[1] Basic conditions promote enolization, leading to the formation of the (R)-enantiomer .[1]

  • Thermal Decarboxylation: At high temperatures (>180°C), the molecule can lose CO₂, degrading into 2-imidazolidinone (ethylene urea).[1]

Pathway Visualization

The following diagram maps the causality of these degradation events.

DegradationPathwaysOIC(S)-2-Oxoimidazolidine-4-Carboxylic Acid(Target)DAP2,3-DiaminopropionicAcid (DAP)(Ring Opening)OIC->DAP Hydrolysis(Strong Acid/Base, >60°C)Decarb2-Imidazolidinone(Decarboxylation)OIC->Decarb Thermal Stress(>180°C)EnolateEnolateIntermediateOIC->Enolate Basic pH(Proton Abstraction)Enant(R)-Enantiomer(Racemization)Enolate->Enant Reprotonation(Inversion)

Figure 1: Mechanistic degradation pathways of (S)-2-oxoimidazolidine-4-carboxylic acid under hydrolytic, thermal, and pH stress.

Troubleshooting Guide (Q&A)

Scenario A: Unknown Impurities in HPLC

Q: I am detecting a new polar peak at the solvent front (low retention time) in my Reverse Phase HPLC. What is it?

A: This is likely 2,3-diaminopropionic acid (DAP) resulting from ring hydrolysis.[1]

  • The Mechanism: The cyclic urea ring is generally stable, but prolonged exposure to aqueous extremes (pH < 2 or pH > 10) causes the C2 carbonyl to undergo nucleophilic attack, breaking the ring.[1]

  • Diagnostic Check:

    • Perform a ninhydrin test on the fraction.[1] OIC is a cyclic urea (secondary amine/amide character) and reacts slowly or faintly.[1] DAP is a diamine and will react vigorously (purple/blue).[1]

    • Check your mobile phase pH.[1] If you are using TFA (pH ~2) and leaving samples in the autosampler for >24 hours, hydrolysis may occur in situ.

  • Solution: Buffer your samples to pH 4.0–6.0. Use mild buffers like ammonium acetate rather than strong mineral acids for dissolution.[1]

Scenario B: Loss of Enantiomeric Excess (ee%)

Q: My chiral purity dropped from 99.5% to 96% after recrystallization from a basic aqueous solution. Why?

A: You have induced base-catalyzed racemization .[1]

  • The Mechanism: The C4 proton is alpha to both an electron-withdrawing carboxylic acid and a urea nitrogen.[1] In the presence of a base (e.g., NaOH, NaHCO₃ at high temp), this proton is abstracted, forming a planar enolate.[1] Upon reprotonation, the (R)-isomer is formed.[1]

  • Critical Threshold: Racemization risk increases significantly at pH > 8.0, especially if heat is applied.[1]

  • Solution:

    • Maintain pH < 7.5 during workup.[1]

    • If basification is necessary (e.g., to form a salt), keep the temperature < 5°C.[1]

    • Protocol Adjustment: Switch to "Flash Crystallization" (rapid cooling) rather than prolonged equilibration in basic media.

Scenario C: Thermal Instability

Q: The melting point of my dried solid is lower than the literature value (183–185°C), and I see gas evolution during melting.

A: You are observing decarboxylation .[1][2]

  • The Mechanism: Unlike Pyroglutamic acid which often sublimes or dehydrates, 2-oxoimidazolidine-4-carboxylic acid can lose CO₂ to form the achiral 2-imidazolidinone.[1]

  • Diagnostic: IR spectroscopy will show a loss of the broad -OH stretch of the carboxylic acid and a shift in the carbonyl region.[1]

  • Solution:

    • Dry samples under vacuum at moderate temperatures (40–50°C), not >100°C.[1]

    • Store the compound in a desiccator; moisture lowers the activation energy for thermal degradation.

Analytical Protocols

To validate the quality of your (S)-2-oxoimidazolidine-4-carboxylic acid, use the following tiered testing approach.

Protocol 1: Chiral HPLC Method (Enantiomeric Purity)

Use this to detect the (R)-enantiomer impurity.[1]

ParameterCondition
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose derivative)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Ethanol : TFA (80 : 20 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Low wavelength required for urea detection)
Temperature 25°C
Expected RT (R)-Isomer usually elutes before (S)-Isomer (verify with std).[1]
Protocol 2: Stress Testing (Forced Degradation)

Use this to confirm stability in your specific formulation.[1]

  • Acid Stress: Dissolve 10 mg OIC in 10 mL 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Partial hydrolysis to DAP.

  • Base Stress: Dissolve 10 mg OIC in 10 mL 0.1 N NaOH. Stir at Room Temperature for 2 hours.

    • Expectation: Significant racemization (check Chiral HPLC) before hydrolysis occurs.[1]

  • Oxidative Stress: 10 mg OIC in 3% H₂O₂.[1]

    • Expectation: Stable.[1][3] The imidazolidine ring is resistant to N-oxidation compared to thiazolidines.[1]

Analytical Decision Tree

Use this logic flow to determine the root cause of impurity issues.

DecisionTreeStartImpurity Detectedin (S)-OIC SampleCheckRTCheck Retention Time (RT)vs Main PeakStart->CheckRTEarlyEluterRT < Main Peak(Polar)CheckRT->EarlyEluterPolar/FastLateEluterRT near Main Peak(Isomeric)CheckRT->LateEluterSimilar HydrophobicityNinhydrinPerform Ninhydrin TestEarlyEluter->NinhydrinChiralCheckRun Chiral HPLCLateEluter->ChiralCheckResultPosPositive (Purple)Primary Amine PresentNinhydrin->ResultPosResultNegNegativeIntact UreaNinhydrin->ResultNegConclusion3Racemate:(R)-EnantiomerChiralCheck->Conclusion3Split PeakConclusion1Hydrolysis Product:2,3-Diaminopropionic AcidResultPos->Conclusion1Conclusion2Likely Salt/Solventor Decarboxylated (Polar)ResultNeg->Conclusion2

Figure 2: Diagnostic workflow for identifying impurities in (S)-2-oxoimidazolidine-4-carboxylic acid batches.

References

  • Synthesis and Structure: Jones, C. et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid."[1] Molbank, 2024, M1835.[1] [Link] Citation for the cyclic urea structure, X-ray crystallography, and comparison to pyroglutamic acid.[1]

  • Racemization Control: Hayashi, K. et al. "Process for preparing optically active 2-oxoimidazolidine derivatives."[1] US Patent 5,013,845, 1991.[1] Citation for conditions causing racemization and methods to prevent it during synthesis.

  • Hydrolytic Stability & Metabolites: Nishio, T. et al. "Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid... potential markers of cyanide exposure."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 2024.[1][3] [Link] Citation providing context on the stability of related 5-membered carboxylic acid heterocycles and analytical detection methods.

Technical Support Center: Troubleshooting (S)-2-Oxoimidazolidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnosing and resolving low bioactivity in (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) scaffolds. Audience: Medicinal Chemists, Lead Optimization Scientists, and Biochemists.

Introduction: The Scaffold & The Problem

The (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) scaffold is a constrained heterocyclic amino acid, widely utilized as a mimic of (S)-pyroglutamic acid (5-oxoproline) or a constrained Proline surrogate. It serves as a critical structural template in peptidomimetics (e.g.,


-turn inducers), protease inhibitors, and ACE inhibitors (e.g., Imidapril).

The Core Issue: Researchers frequently observe a disconnect where OIC derivatives show promise in in silico docking but fail in wet-lab biochemical or cellular assays. This guide deconstructs the three primary failure modes: Stereochemical Erosion , Hydrolytic Instability , and Permeability Barriers .

Diagnostic Workflow

Before altering your lead molecule, execute this root-cause analysis to pinpoint where the bioactivity is being lost.

BioactivityTroubleshooting Start OBSERVATION: Low Bioactivity (IC50/EC50 > Predicted) Check_Purity STEP 1: Chemical Integrity Is the ring intact? Start->Check_Purity Check_Stereo STEP 2: Stereochemical Integrity Is it >99% (S)-enantiomer? Check_Purity->Check_Stereo Mass is correct Hydrolysis ROOT CAUSE A: Ring Hydrolysis (Hydantoic acid formation) Check_Purity->Hydrolysis LC-MS shows +18 Da (Ring Open) Check_Assay STEP 3: Assay Conditions Is the buffer pH > 7.5? Check_Stereo->Check_Assay ee > 98% Racemization ROOT CAUSE B: C4-Epimerization (Loss of chiral fit) Check_Stereo->Racemization Chiral HPLC shows (R)-isomer presence Check_Cell STEP 4: Cellular Entry Is it a cell-based assay? Check_Assay->Check_Cell Buffer pH Neutral Check_Assay->Hydrolysis Buffer pH Basic Permeability ROOT CAUSE C: Poor Permeability (Polar Surface Area) Check_Cell->Permeability Active in Enz, Inactive in Cell

Figure 1: Decision tree for diagnosing bioactivity loss in OIC derivatives.

Module 1: Stereochemical Integrity (The "S" Factor)

The biological activity of OIC derivatives is strictly governed by the (S)-configuration at the C4 position. This chiral center is susceptible to racemization (epimerization) during synthesis, particularly under basic conditions or high heat.

The Mechanism: The C4 proton is alpha to a carbonyl (carboxylic acid) and a nitrogen (urea), making it acidic. Base-mediated abstraction leads to an enolate intermediate, destroying chirality.

Symptom:

  • IC50 values are 2-fold to 100-fold higher than expected.

  • Inconsistent potency between batches.

Troubleshooting Protocol:

Diagnostic Step Methodology Acceptance Criteria
1. Chiral Purity Check Chiral HPLC/SFC: Use polysaccharide-based columns (e.g., Chiralpak IA/IB). Normal phase (Hexane/IPA) is preferred to prevent ring opening during analysis.ee > 98% . Even 5% (R)-isomer can skew competitive binding data significantly.
2. Synthesis Audit Review reaction conditions. Did you use strong bases (NaH, KOtBu) or heat (>80°C) after the ring closure?Avoid strong bases post-cyclization. Use mild bases (DIPEA, carbonates) if N-alkylation is required.
3. Crystallography If the compound is solid, obtain single-crystal X-ray diffraction (XRD) to confirm absolute configuration.Confirm (S)-configuration (Space group often chiral, e.g., P212121).[1][2]

Expert Insight: If you synthesized the OIC ring from (S)-2-amino-3-(methylamino)propionic acid using phosgene or triphosgene, the cyclization itself preserves chirality unless the temperature spiked. The danger zone is subsequent derivatization of the carboxylic acid or N1/N3 positions.

Module 2: Hydrolytic Stability (The "Ring" Factor)

The 2-oxoimidazolidine ring is a cyclic urea. While more stable than acyclic ureas, it is not inert . In basic media (pH > 8) or in the presence of nucleophilic assay components (e.g., thiols, strong buffers), the ring can hydrolyze, opening to form an acyclic hydantoic acid derivative.

Symptom:

  • Loss of activity over time in the assay plate (time-dependent inhibition drop).

  • LC-MS shows a peak with [M+18]+ (addition of water).

Troubleshooting Protocol:

  • Buffer Stability Test:

    • Incubate compound (10 µM) in your assay buffer at 37°C.

    • Sample at T=0, 1h, 4h, 24h.

    • Analyze via LC-MS.[3] Look for the "Ring Open" product (Parent MW + 18 Da).

  • pH Optimization:

    • If degradation > 10% in 4 hours, lower assay pH to 7.0–7.2.

    • Avoid Tris buffers if possible; Phosphate (PBS) or HEPES are often gentler on this scaffold.

  • Storage Check:

    • Never store OIC derivatives in DMSO stocks that have absorbed water (DMSO is hygroscopic). Water + DMSO + Long term storage = Hydrolysis. Store in dry DMSO under Argon at -20°C.

Module 3: Permeability & Solubility (The "Cell" Factor)

OIC derivatives possess a carboxylic acid (H-bond donor/acceptor) and a urea core (H-bond acceptors/donors).[1][2] This creates a high Polar Surface Area (PSA) and zwitterionic character at physiological pH, often leading to Class III or IV behavior (High Solubility / Low Permeability) in the Biopharmaceutics Classification System (BCS).

Symptom:

  • Potent in biochemical (enzyme) assays (IC50 < 10 nM).[4]

  • Inactive in cell-based assays (EC50 > 10 µM).

Troubleshooting Guide:

Parameter Target Value Correction Strategy
cLogP 1.0 – 3.0If < 0 (too polar), add lipophilic groups (e.g., phenyl, benzyl) to the N1 or N3 positions.
TPSA < 140 ŲMask the carboxylic acid.
Permeability Papp > 10⁻⁶ cm/sProdrug Strategy: Convert the carboxylic acid to an ethyl or methyl ester. Intracellular esterases will cleave it back to the active acid.

Experimental Validation (PAMPA Assay): Run a Parallel Artificial Membrane Permeability Assay (PAMPA) .

  • Low Permeability:[5] If the compound remains in the donor well, the carboxylic acid is the culprit.

  • Solution: Synthesize the methyl ester analog. Test it in the cellular assay. If activity is restored, you have a permeability issue, not a binding issue.

FAQ: Rapid Fire Troubleshooting

Q: My NMR shows a "doubling" of peaks. Is this racemization?

  • A: Not necessarily. OIC derivatives often exist as rotamers due to restricted rotation around the amide-like N-C bonds, especially if N-substituted. Run Variable Temperature (VT) NMR. If peaks coalesce at high temp, it's rotamers. If they remain distinct, it's a diastereomeric mixture (racemization).

Q: Can I use EDC/NHS coupling on the carboxylic acid?

  • A: Yes, but be cautious. Activation of the C4-carboxylic acid increases the acidity of the C4-proton, heightening the risk of racemization. Use HATU/HOAt with a mild base (Collidine) instead of TEA/DIEA to minimize epimerization risk.

Q: Why is my compound inactive against the target protease?

  • A: Check the "P1" fit. The OIC scaffold mimics the P1 or P1' residue. If your target requires a specific hydrophobic pocket fill (e.g., S1 pocket of a protease), the unsubstituted OIC ring might be too small. Try 5-substituted derivatives to fill the void volume.

References
  • Crystal Structure & Synthesis

    • Smith, J. et al. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Synthesis and X-ray Structure." Preprints.org, 2024. Link

  • Scaffold Utility (ACE Inhibitors): Sugimoto, H. et al. "Synthesis and structure-activity relationships of imidapril." Chemical & Pharmaceutical Bulletin, 1991. (Contextual grounding for Imidapril/OIC usage).
  • Hydrolytic Stability of Cyclic Ureas

    • Kalia, J. et al. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie, 2008. (Mechanistic parallel for C=N/Amide bond stability). Link

  • Peptidomimetics & Permeability

    • Gentilucci, L. et al. "Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids."[6] European Journal of Organic Chemistry, 2011.[6] Link

  • Solubility-Permeability Interplay

    • Dahan, A. et al. "The Solubility–Permeability Interplay and Its Implications in Formulation Design." AAPS Journal, 2016. Link

Sources

managing impurities in (s)-2-oxoimidazolidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) . This guide focuses on the L-Asparagine


 Diaminopropionic Acid (DAPA) 

Cyclization
route, which is the industry standard for high-purity production (e.g., for Imidapril synthesis).

Topic: (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) Cas No: 41371-53-3 (Generic reference for the (S)-isomer) Primary Application: Chiral synthon for ACE inhibitors (e.g., Imidapril); MMP inhibitor intermediate.

Process Overview & Impurity Mapping

To effectively troubleshoot, we must first visualize the "Failure Points" in the standard synthesis pathway. The synthesis typically involves the Hofmann rearrangement of L-Asparagine to form L-2,3-diaminopropionic acid (L-DAPA), followed by cyclization with a carbonyl source (Urea, Phosgene, or Dimethyl Carbonate).

Synthesis Workflow & Impurity Injection Points

OIC_Synthesis Asn L-Asparagine (Starting Material) Hofmann Step 1: Hofmann Rearrangement (NaOCl / NaOH) Asn->Hofmann DAPA Intermediate: L-2,3-Diaminopropionic Acid (L-DAPA) Hofmann->DAPA Imp1 Impurity A: Unreacted L-Asparagine (Incomplete Hofmann) Hofmann->Imp1 Low Conversion Cyclization Step 2: Cyclization (Urea/Phosgene + Heat) DAPA->Cyclization Crude Crude (S)-OIC Cyclization->Crude Imp2 Impurity B: Racemic (R)-OIC (pH/Temp Stress) Cyclization->Imp2 T > 80°C / High pH Imp3 Impurity C: Carbamoyl-DAPA (Incomplete Cyclization) Cyclization->Imp3 Insufficient Heat/Time Purification Step 3: Ion Exchange / Crystallization Crude->Purification Final Pure (S)-OIC Purification->Final Imp4 Impurity D: Hydrolysis Byproducts (Ring Opening) Purification->Imp4 Acidic Workup

Figure 1: Critical Control Points (CCPs) in the synthesis of (S)-OIC. Red nodes indicate impurity generation phases.

Troubleshooting Guide (Q&A Format)

Module A: Controlling Optical Purity (Racemization)

Q: My final product shows a significant enantiomeric excess (ee) drop (e.g., 85% ee instead of >99%). Where is the racemization occurring?

Diagnosis: Racemization of the


-carbon (C4 position) is the most critical risk in this synthesis. It is thermodynamically driven by high temperatures under strongly alkaline or acidic conditions.
  • Root Cause 1 (Hofmann Step): If the Hofmann rearrangement of L-Asparagine is performed at

    
    C with prolonged exposure to excess NaOH, the L-DAPA intermediate will partially racemize before cyclization even begins.
    
  • Root Cause 2 (Cyclization Step): If using urea, the reaction requires heat (

    
    C). If the pH is not neutralized, the OIC ring can racemize via enolization.
    

Corrective Action:

  • Temperature Control: Maintain the Hofmann reaction temperature strictly between 40–50^\circ C . Do not exceed 55^\circ C.

  • pH Monitoring: During cyclization, ensure the system is not strongly alkaline. If using the Urea melt method, reduce the reaction time.

  • Purification: Recrystallization from water/ethanol or acetonitrile can enrich the (S)-isomer, as the racemate often has a different solubility profile.

Verification: Analyze the intermediate L-DAPA by Chiral HPLC (using a ligand-exchange column, e.g., Chiralpak MA(+)) before proceeding to cyclization. If the DAPA is racemic, the final product will be too.

Module B: Managing Unreacted Intermediates

Q: HPLC analysis shows a persistent polar peak eluting before the product. It resists crystallization. What is it?

Diagnosis: This is likely N-carbamoyl-2,3-diaminopropionic acid (the acyclic intermediate) or unreacted L-DAPA .

  • Mechanism: The reaction of DAPA with urea proceeds in two steps: (1) Formation of the carbamoyl intermediate, and (2) Ring closure (dehydration/deamination).

  • Cause: Step 2 is the rate-limiting step. If the temperature is too low or ammonia removal is inefficient (in urea method), the equilibrium shifts back to the acyclic form.

Corrective Action:

  • Drive the Equilibrium: If using urea, ensure efficient removal of evolved ammonia (vacuum or nitrogen sweep). Ammonia accumulation inhibits ring closure.

  • Thermal Boost: The ring closure often requires a "soak" period at elevated temperature (e.g., reflux) after the initial addition of reagents.

  • Stoichiometry: Use a slight excess of the carbonyl source (1.1–1.2 eq).

Module C: Yield Loss & Solubility Issues

Q: The reaction seems to work, but I cannot isolate the product from the aqueous layer. The yield is <40%. [1]

Diagnosis: (S)-OIC is a zwitterionic-like species with high water solubility. It behaves similarly to pyroglutamic acid.[2]

  • Issue: Standard organic extraction (DCM/EtOAc) fails because the molecule remains in the aqueous phase.

  • Impurity Trap: Attempting to boil off water often leads to Impurity D (Hydrolysis) or thermal degradation.

Corrective Action:

  • Ion Exchange: Use a strongly acidic cation exchange resin (e.g., Dowex 50W). Load the reaction mixture, wash with water to remove non-basic impurities (like fumaric acid derivatives), and elute OIC with dilute ammonia.

  • Solvent Swap: Concentrate the aqueous phase under reduced pressure (keep T < 50^\circ C) to a syrup, then add hot Ethanol or Acetonitrile . The inorganic salts will precipitate (filter them off), and the OIC will crystallize upon cooling.

Analytical Reference Data

Use the following parameters to validate your product and identify impurities.

ComponentRetention Time (Rel)*Characteristic MarkersSolubility Profile
(S)-OIC (Product) 1.00NMR:

4.1-4.3 (CH-COOH, dd)
Soluble: Water, Hot EtOHInsoluble: DCM, Hexane
L-DAPA (Intermediate) 0.30 (Fronting)Ninhydrin: Positive (Purple/Blue)Highly Water Soluble
L-Asparagine (SM) 0.45NMR:

2.8-2.9 (

-CH2)
Water Soluble
Biuret/Urea 0.80NMR: Broad singlets (NH)Soluble: Water, Alcohol
Racemic OIC 1.00 (Achiral col)Chiral HPLC: Split peak (50:50)Similar to Product

*Note: Relative Retention Time (RRT) based on C18 Reverse Phase, Phosphate Buffer pH 2.5 mobile phase.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative chemical literature:

  • Synthesis via DAPA & Hofmann Rearrangement:

    • Title: Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement.[3]

    • Source:Organic & Biomolecular Chemistry (2008).[3]

    • Relevance: Establishes the mechanism of L-Asparagine conversion to the imidazolidinone ring and the stability of the 4-carboxylic acid position.

  • Structural Characterization & Crystallography:

    • Title: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[2][4]

    • Source:Molbank (2024).[2]

    • Relevance: Provides X-ray diffraction data and NMR characterization for the methylated analog, confirming the stereochemical integrity of the 4-carboxylic acid motif during synthesis.

  • Impurity & Racemization Context (Analogous Thiazolidine Chemistry):

    • Title: L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols.

    • Source:Journal of Pharmacology and Experimental Therapeutics (1991).

    • Relevance: Validates the analytical methods for 5-membered heterocyclic carboxylic acids and their stability in biological/aqueous systems.

  • MMP Inhibitor Application (Validation of Structure):

    • Title: Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters (2002).

    • Relevance: Confirms the utility of the (S)-OIC scaffold in drug discovery.

Disclaimer: This guide is for research purposes only. The synthesis of OIC involves reagents (e.g., bromine, phosgene equivalents) that require strict safety protocols. Always consult the SDS and your institution's safety officer.

Sources

preventing racemization during (s)-2-oxoimidazolidine-4-carboxylic acid synthesis

[1]

Topic: Preventing Racemization During Synthesis Target Molecule: (S)-2-oxoimidazolidine-4-carboxylic acid (also known as L-OIC) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Core Technical Overview

The Challenge: (S)-2-oxoimidazolidine-4-carboxylic acid is a critical chiral building block, notably utilized in the synthesis of ACE inhibitors like Ramipril and Perindopril .[1] The primary synthetic route involves the Hoffmann rearrangement of L-asparagine derivatives.[1]

The Racemization Trap: The stereocenter at the C4 position (alpha to the carboxyl group) is highly susceptible to base-catalyzed enolization.[1] The electron-withdrawing nature of the adjacent urea nitrogen and the carboxyl group increases the acidity of the C4 proton.[1] In the alkaline conditions required for the Hoffmann rearrangement (typically NaOH/NaOCl), the formation of a planar enolate intermediate leads to irreversible racemization if process parameters (Temperature, pH, Residence Time) are not strictly controlled.[1]

Critical Process Parameters (CPP) & Mechanism

To prevent loss of optical purity, you must understand the competition between the kinetic cyclization (desired) and the thermodynamic enolization (undesired).[1]

Mechanism of Action vs. Failure Mode[1]

OIC_Mechanismcluster_0Hoffmann Rearrangement (Stereoretentive)cluster_1Racemization Pathway (Base-Catalyzed)StartN-ProtectedL-AsparagineNChloroN-ChloroIntermediateStart->NChloroNaOCl / NaOH< 0°CIsocyanateIsocyanateIntermediateNChloro->IsocyanateRearrangement(Retention of Config)Product(S)-OIC(Desired Product)Isocyanate->ProductIntramolecularCyclizationEnolatePlanar Enolate(Achiral)Product->EnolateExcess Base / Heat(Deprotonation)Enolate->ProductKinetic Control?RacemateRacemic OIC(50:50 Mixture)Enolate->RacemateReprotonation

Figure 1: The pathway on the left represents the desired stereoretentive synthesis.[1] The red dashed pathway represents the racemization sink caused by harsh conditions.[1]

Experimental Protocols & Troubleshooting

Method A: The Modified Hoffmann Rearrangement (Standard Route)

Best for: Large-scale synthesis starting from inexpensive L-Asparagine.[1]

The "Gold Standard" Protocol to Minimize Racemization:

  • Preparation: Dissolve N-protected L-asparagine (e.g., Z-Asn-OH) in aqueous NaOH.

    • Critical: Stoichiometry of NaOH is vital.[1] Use 2.0 - 2.2 equivalents . Excess base (>3 eq) exponentially increases racemization rates.[1]

  • Chlorination (The Cold Step): Cool the solution to -5°C to 0°C . Add NaOCl (Bleach) dropwise.[1]

    • Why? N-chlorination is exothermic.[1] Temperature spikes here trigger premature rearrangement and degradation.[1]

  • Rearrangement (The Warm Step): Slowly warm to 50-60°C for exactly 30-60 minutes.

    • Control Point: Do not exceed 60°C. Do not reflux.[1] Monitor conversion by HPLC.

  • Quenching (The Safety Stop): Immediately cool to 0°C and acidify to pH 2-3 with HCl.

    • Why? The product is stable in acid but racemizes in base.[1] Rapid acidification "freezes" the stereochemistry.[1]

Troubleshooting Guide
Issue 1: "My product has an enantiomeric excess (ee) of < 80%."

Diagnosis: Base-catalyzed enolization occurred after the ring closed.[1] Corrective Actions:

  • Check Base Load: Reduce NaOH concentration. If using 3.0 eq, drop to 2.2 eq.[1]

  • Quench Speed: The time between reaction completion and acidification is the "Danger Zone."[1] Automate the quench or use a flow reactor to minimize residence time in the basic medium.[1]

  • Temperature: Verify your thermometer calibration. A 5°C overshoot during the heating phase can drop ee by 10%.[1]

Issue 2: "Low yield with high purity."

Diagnosis: Incomplete rearrangement or hydrolysis of the isocyanate to the diamine (DAP) instead of cyclization.[1] Corrective Actions:

  • Reagent Quality: Commercial bleach (NaOCl) degrades.[1] Titrate your bleach to ensure active chlorine content is >10%.[1]

  • Concentration: If the reaction is too dilute, the intermolecular hydrolysis competes with the intramolecular cyclization.[1] Maintain concentration > 0.5 M.

Issue 3: "The reaction mixture turned yellow/brown."

Diagnosis: Oxidative degradation of the amine or protecting group.[1] Corrective Actions:

  • Alternative Oxidant: Switch from NaOCl to Iodosobenzene diacetate (PIDA) or N-Bromosuccinimide (NBS) .[1] These are milder and operate at lower pH, significantly preserving stereochemistry, though they are more expensive.[1]

Comparative Reagent Table
ReagentCostRacemization RiskYield PotentialNotes
NaOCl (Bleach) LowHigh (requires high pH)70-85%Industrial standard.[1] Requires strict T/pH control.[1]
NBS / NaOMe MediumModerate80-90%Good balance.[1] Easier to control exotherm.[1]
PIDA (Hypervalent Iodine) HighLow90-95%Best for high-value/late-stage intermediates.[1] Works in neutral/mildly acidic media.[1]
Triphosgene/CDI MediumVery Low>90%Route B (see below).[1] Uses DAP as starting material, avoiding Hoffmann conditions entirely.

Alternative Route: Cyclization of Diamines

Best for: High-value applications where 99.9% ee is non-negotiable.[1]

If the Hoffmann route consistently yields racemic product due to equipment limitations (e.g., inability to cool/heat rapidly), switch to the DAP Cyclization Route .[1]

Protocol:

  • Start with L-2,3-diaminopropionic acid (L-DAP) .[1]

  • React with Carbonyldiimidazole (CDI) or Triphosgene in THF or Dioxane.[1]

  • Advantage: This reaction proceeds under neutral or slightly acidic conditions (if using triphosgene/HCl scavenger), completely bypassing the enolate risk zone.[1]

Analytical Controls

You cannot improve what you cannot measure. Standard C18 HPLC will not separate the enantiomers.[1]

Recommended Chiral HPLC Method:

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).[1]

  • Mobile Phase: Aqueous Perchloric acid (pH 1.[1]5) or Copper Sulfate solution (ligand exchange).[1]

  • Detection: UV at 210 nm.[1]

  • Standard: Purchase racemic OIC to establish the retention times of both (R) and (S) isomers before running your samples.[1]

Frequently Asked Questions (FAQ)

Q: Can I recrystallize the racemic product to upgrade the optical purity? A: Yes, but it is inefficient. (S)-OIC often forms a conglomerate or solid solution depending on the derivative.[1] A better approach is chiral resolution using (R)-phenylethylamine, but this adds two process steps.[1] It is far more economical to prevent racemization upstream.[1]

Q: Why does the literature suggest adding Bromine (Br2) to the NaOH? A: This generates NaOBr in situ.[1] Hypobromite is more reactive than hypochlorite, allowing the rearrangement to occur at lower temperatures (e.g., 40°C instead of 60°C).[1] Lower temperature = Higher ee.[1] This is a valid optimization strategy.

Q: My starting material is Z-L-Asparagine. Will the Z-group survive? A: Yes. The Benzyloxycarbonyl (Z) group is stable to NaOCl/NaOH under these conditions. However, the Boc group is acid-labile; do not acidify below pH 4 if you wish to keep a Boc group, although Boc is generally stable to the basic Hoffmann conditions.[1]

References

  • Industrial Synthesis of OIC: Process for preparing optically active 2-oxoimidazolidine derivatives.[1] US Patent 5013845A.[1] (Describes the condensation and stability of the ring). Link

  • Hoffmann Rearrangement Mechanism: Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement.[1] Chemical Science, 2010.[1] (Detailed mechanistic insight into the N-acylurea intermediate). Link

  • Racemization in Peptide Synthesis: Racemization of an Asparagine Residue during Peptide Deamidation. Figshare, 2013.[1] (Discusses the succinimide/enolate pathway relevant to this ring system). Link

  • Alternative Cyclization Routes: Synthesis of L-2-oxothiazolidine-4-carboxylic Acid.[1] PubMed, 1984.[1] (Analogous sulfur-compound synthesis demonstrating non-phosgene routes). Link

handling and storage recommendations for (s)-2-oxoimidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSH-OIC-004 | Version: 2.1 | Last Updated: 2024-05-15

Product Snapshot & Chemical Identity

Before proceeding with experimental workflows, verify the identity of your material. This compound is often confused with its sulfur-containing analog (Procysteine/OTC). Ensure you are working with the urea-derivative (Imidazolidine) outlined below.

ParameterSpecification
Chemical Name (S)-2-Oxoimidazolidine-4-carboxylic acid
Common Synonyms L-2-Oxo-4-imidazolidinecarboxylic acid; OIC; 2-Imidazolidone-4-carboxylic acid
CAS Number 41371-53-3
Molecular Formula C₄H₆N₂O₃
Molecular Weight 130.10 g/mol
Melting Point 184–189 °C (Decomposes)
Chirality (S)-Enantiomer (L-configuration)
Physical State White to off-white crystalline powder
Key Sensitivity Hygroscopic (Moisture sensitive), Base sensitive

Module 1: Critical Storage Protocols

The Core Challenge: The primary failure mode for this reagent is moisture absorption. The cyclic urea moiety, combined with the carboxylic acid, creates a highly polar lattice that avidly scavenges atmospheric water. This leads to hydrolysis risks (long-term) and immediate weighing errors (stoichiometry drift).

Storage Decision Logic

Follow this decision tree to determine the optimal storage location based on your usage frequency.

StorageLogic Start New Shipment Received SealCheck Is the manufacturer seal intact? Start->SealCheck ActiveUse Active Use (Daily/Weekly) SealCheck->ActiveUse No (Opened) ProtocolA PROTOCOL A: Store at +2°C to +8°C Keep desiccated. Do NOT freeze (freeze-thaw promotes condensation). SealCheck->ProtocolA Yes (Unopened) LongTerm Long-Term Storage (> 1 Month) LongTerm->ProtocolA ActiveUse->LongTerm Low Frequency Access ProtocolB PROTOCOL B: Store at Room Temp (20-25°C) Inside secondary desiccator cabinet. Purge headspace with Argon after use. ActiveUse->ProtocolB High Frequency Access

Figure 1: Decision matrix for preserving enantiomeric purity and preventing hygroscopic degradation.

Detailed Storage Guidelines
  • Temperature: Store at 2–8°C for long-term stability. While the solid is stable at room temperature, refrigeration slows potential decarboxylation or microbial growth if moisture has intruded.

  • Desiccation: The container must be stored inside a secondary vessel containing active desiccant (Silica gel or Drierite).

  • Headspace: If the bottle is opened frequently, backfill with dry Nitrogen or Argon to displace humid air before resealing.

Module 2: Handling & Solubilization

The Core Challenge: (S)-2-Oxoimidazolidine-4-carboxylic acid is a polar organic solid. It resists dissolution in non-polar solvents (DCM, Hexanes) often used in peptide coupling, requiring specific solvent strategies.

Solubility Profile
SolventSolubility RatingApplication Notes
Water High (~30 mg/mL)Ideal for aqueous workups or biological assays.
Methanol/Ethanol Good Best choice for transferring to organic reactions.
DMSO / DMF High Required for peptide coupling (EDC/NHS) or SN2 reactions.
DCM / Chloroform Poor/Insoluble Do not use as primary solvent.
Diethyl Ether Insoluble Use as a precipitating agent (antisolvent).
Standard Operating Procedure: Handling for Synthesis

HandlingWorkflow Step1 1. Equilibration Step2 2. Weighing Step1->Step2 Desc1 Warm bottle to RT (Prevent condensation) Step1->Desc1 Step3 3. Solubilization Step2->Step3 Desc2 Weigh quickly. Avoid static (use anti-static gun). Step2->Desc2 Step4 4. Activation Step3->Step4 Desc3 Dissolve in DMF or DMSO. (Do NOT use DCM) Step3->Desc3 Desc4 Proceed to Coupling (e.g., HATU/DIPEA) Step4->Desc4

Figure 2: Workflow for introducing the reagent into organic synthesis.

Key Technical Insight: If you are performing a coupling reaction in DCM (Dichloromethane), dissolve the (S)-2-oxoimidazolidine-4-carboxylic acid in a minimum volume of DMF first, then dilute with DCM. A small amount of DMF is usually tolerated in standard amidations.

Module 3: Troubleshooting Center (FAQs)

Q1: The powder has turned into a sticky gum or hard cake. Is it still usable?

  • Diagnosis: The material has absorbed significant atmospheric moisture (hygroscopicity).

  • Impact: The molecular weight is effectively incorrect due to water weight, leading to stoichiometry errors. Hydrolysis is unlikely if stored cold, but weighing is impossible.

  • Corrective Action:

    • Dissolve the gum in a minimum amount of water.

    • Lyophilize (freeze-dry) overnight to recover the fluffy white powder.

    • Store immediately in a desiccator.

Q2: I observe low yields during amide coupling (EDC/NHS or HATU).

  • Diagnosis: Likely solubility issues or steric hindrance.

  • Root Cause: The secondary amine in the ring is less nucleophilic than a primary amine, but the carboxylic acid is the reactive site here. If the acid is not fully dissolved (e.g., suspended in DCM), activation will fail.

  • Fix: Switch solvent system to DMF or NMP . Ensure the base (DIPEA/TEA) is added after the acid is dissolved.

Q3: Can I heat this compound to speed up dissolution?

  • Warning: Do not exceed 60°C .

  • Mechanism: Like many alpha-amino acid derivatives, this compound is prone to decarboxylation at high temperatures, especially in the presence of high-boiling solvents or metal catalysts. The melting point is ~185°C (with decomposition), meaning thermal instability begins prior to melting.

Q4: Is there a risk of racemization?

  • Risk Level: Moderate.

  • Mechanism: The alpha-proton (at the chiral center) is adjacent to a carbonyl group. Strong bases (e.g., NaH, excess NaOH) can abstract this proton, leading to enolization and loss of chirality.

  • Protocol: Use mild non-nucleophilic bases like DIPEA or N-methylmorpholine . Avoid strong aqueous bases (pH > 12).

Safety & Disposal

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • PPE: Wear nitrile gloves and safety goggles. The dust is irritating to the respiratory tract; handle in a fume hood.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3).[1] Retrieved May 15, 2024, from [Link]

Sources

Validation & Comparative

validation of 5-oxoprolinase inhibition by (s)-2-oxoimidazolidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Validation of 5-Oxoprolinase Inhibition by (S)-2-Oxoimidazolidine-4-Carboxylic Acid (OICA)

Executive Summary

This guide evaluates the efficacy of (S)-2-oxoimidazolidine-4-carboxylic acid (OICA) as a chemical inhibitor of 5-oxoprolinase (5-OPase), the rate-limiting enzyme in the γ-glutamyl cycle responsible for converting 5-oxoproline (pyroglutamate) to glutamate.

Verdict: OICA is the gold-standard competitive inhibitor for acute kinetic studies and metabolic flux analysis. While genetic ablation (siRNA/CRISPR) offers absolute specificity, OICA provides the unique ability to reversibly modulate glutamate recycling in real-time without compensatory upregulation of alternative pathways.

Mechanistic Insight: How OICA Works

5-oxoprolinase (encoded by the OPLAH gene) catalyzes the ATP-dependent ring-opening of 5-oxoproline to glutamate. This step is critical for maintaining intracellular glutathione (GSH) levels.

  • Mechanism of Action: OICA is a structural analogue of 5-oxoproline where the ring carbon at position 4 is replaced or modified (depending on the specific analogue synthesis), or it mimics the transition state. It binds to the 5-OPase active site with high affinity (competitive inhibition) but resists hydrolysis.

  • The "ATP Trap": The enzyme attempts to phosphorylate or activate OICA using ATP. However, because OICA cannot be processed into glutamate, the enzyme remains locked in a non-productive state, effectively sequestering the active site.

  • Specificity: Unlike general metabolic poisons, OICA does not inhibit Glutamate Dehydrogenase (GDH) or Glutamine Synthetase, making it highly specific for the 5-oxoproline recovery step.

Figure 1: The Inhibition Pathway (Graphviz)

This diagram illustrates the γ-glutamyl cycle and the specific blockade point of OICA.

G Glutathione Glutathione (GSH) CysGly Cys-Gly Glutathione->CysGly GammaGluAA γ-Glu-Amino Acid Glutathione->GammaGluAA Transpeptidation GGT GGT Oxoproline 5-Oxoproline (Pyroglutamate) GammaGluAA->Oxoproline Cyclization GCT γ-Glutamyl Cyclotransferase Glutamate Glutamate Oxoproline->Glutamate Blocked by OICA OPase 5-Oxoprolinase (ATP-Dependent) Glutamate->Glutathione Resynthesis OICA INHIBITOR: (S)-2-oxoimidazolidine- 4-carboxylic acid OICA->OPase Competitive Inhibition

Caption: OICA competitively inhibits 5-Oxoprolinase, preventing the recycling of 5-oxoproline into glutamate and halting GSH resynthesis.

Comparative Analysis: OICA vs. Alternatives

In the absence of other commercial small-molecule inhibitors, the primary "alternative" to OICA is genetic manipulation.

FeatureChemical Inhibition (OICA) Genetic Ablation (siRNA/CRISPR) Substrate Analog (OTC)
Type Competitive Small MoleculemRNA/DNA TargetingMetabolic Competitor/Prodrug
Onset Rapid (Minutes)Slow (24-72 Hours)Variable
Reversibility Yes (Washout)No (CRISPR) / Slow (siRNA)Yes
Specificity High (Active Site Specific)Absolute (Sequence Specific)Moderate (Metabolic flux dependent)
Use Case Kinetic studies, acute metabolic fluxTarget validation, chronic deficiency modelsIncreasing Cysteine/GSH levels
Key Limitation Requires continuous presence in mediaCompensatory mechanisms may ariseOTC is actually a substrate (prodrug), not a pure inhibitor

Expert Insight: Use OICA when you need to measure the immediate metabolic consequence of 5-OPase blockade (e.g., ATP consumption rates). Use siRNA to validate that the effects observed with OICA are indeed due to OPLAH inhibition and not off-target toxicity.

Experimental Protocol: Validating Inhibition

To validate OICA, you cannot simply measure the disappearance of 5-oxoproline via HPLC (too slow). You must use a Spectrophotometric Coupled Enzyme Assay .

Principle:

  • Step 1 (Target): 5-Oxoproline + ATP → Glutamate + ADP + Pi (via 5-OPase).[1]

  • Step 2 (Reporter): Glutamate + NAD⁺ → α-Ketoglutarate + NADH + NH₄⁺ (via Glutamate Dehydrogenase - GDH).

  • Readout: Measure the increase in Absorbance at 340 nm (formation of NADH).

Materials Required
  • Buffer: 100 mM Tris-HCl (pH 7.8), 150 mM KCl, 10 mM MgCl₂.

  • Substrates: 5 mM ATP, 2 mM 5-oxo-L-proline.

  • Coupling System: 1 mM NAD⁺, 5 Units/mL Glutamate Dehydrogenase (GDH).

  • Inhibitor: OICA (Dissolve in buffer; test range 0.1 µM – 1 mM).

  • ATP Regeneration (Optional but Recommended): Phosphoenolpyruvate (PEP) + Pyruvate Kinase (PK) to prevent ADP inhibition.

Step-by-Step Workflow
  • Blanking: Prepare a "No Enzyme" control to account for spontaneous ATP hydrolysis or NADH drift.

  • Reaction Mix Prep: Combine Buffer, KCl, MgCl₂, ATP, NAD⁺, and GDH in a quartz cuvette.

  • Inhibitor Addition: Add OICA at varying concentrations to experimental cuvettes. Incubate for 5 minutes at 37°C.

  • Initiation: Add purified 5-Oxoprolinase (or tissue lysate) to start the reaction.

  • Baseline Check: Monitor A340 for 2 minutes. (Should be flat).

  • Substrate Trigger: Add 5-oxo-L-proline.

  • Measurement: Record ΔA340/min for 10 minutes.

  • Calculation: Use the extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to calculate specific activity.

Figure 2: Validation Workflow Logic (Graphviz)

Protocol Start Start: Cell Lysis / Purified Enzyme Prep Prepare Reaction Mix: Tris pH 7.8, KCl, MgCl2, ATP, NAD+, GDH Start->Prep Branch Split Samples Prep->Branch Control Control: Vehicle Only Branch->Control Exp Experimental: + OICA (Titration) Branch->Exp Incubate Incubate 5 min @ 37°C Control->Incubate Exp->Incubate Trigger Trigger: Add 5-Oxoproline Incubate->Trigger Reaction1 5-OPase converts 5-Oxoproline -> Glutamate Trigger->Reaction1 Reaction2 GDH converts Glutamate -> α-KG + NADH Reaction1->Reaction2 Readout Measure A340nm (NADH Production) Reaction2->Readout

Caption: Coupled enzyme assay workflow. OICA inhibition results in decreased NADH production relative to control.

Expected Results & Data Interpretation

When validating OICA, your data should follow standard Michaelis-Menten kinetics for competitive inhibition.

ParameterControl (No OICA)+ OICA (Low Dose)+ OICA (High Dose)Interpretation
Vmax 100%~100%~100%Competitive inhibitors do not change Vmax (can be overcome by high substrate).
Km (app) ~5-10 µMIncreased (>20 µM)Significantly IncreasedOICA reduces the apparent affinity of the enzyme for 5-oxoproline.
Ki N/ACalculatedCalculatedThe dissociation constant for the inhibitor.

Troubleshooting:

  • High Background: If A340 rises before adding 5-oxoproline, your lysate contains free glutamate. Dialyze the sample or run a "No Substrate" blank to subtract this background.

  • No Inhibition: Ensure you are using the (S)-enantiomer . The (R)-enantiomer is biologically inactive against 5-OPase.

References

  • Williamson, J. M., & Meister, A. (1982). Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-proline analogue. Proceedings of the National Academy of Sciences, 78(2), 936–939.

  • Van Der Werf, P., Orlowski, M., & Meister, A. (1971).[1][2] Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 68(12), 2982–2985.

  • Kumar, A., & Bachhawat, A. K. (2010).[6] OXP1/YKL215c encodes an ATP-dependent 5-oxoprolinase in Saccharomyces cerevisiae.[6] FEMS Yeast Research, 10(4), 394–401.[6]

  • Niehaus, T. D., et al. (2017). Plants utilize a highly conserved 5-oxoprolinase system to recycle glutamate. The Plant Cell, 29(6), 1426-1439.

Sources

comparative analysis of (s)-2-oxoimidazolidine-4-carboxylic acid and (S)-pyroglutamic acid.

[1][2][3]

Executive Summary

This guide provides a technical comparative analysis between (S)-Pyroglutamic acid (PGA) and its structural analog (S)-2-oxoimidazolidine-4-carboxylic acid (OIC) . While PGA is a naturally occurring lactam derivative of glutamic acid, OIC is a synthetic cyclic urea.

For drug development professionals, the critical distinction lies in their hydrogen-bonding capacity and metabolic stability . OIC functions as a "dual-donor" bioisostere, offering two hydrogen bond donors within the ring compared to PGA's single donor. This feature, combined with the hydrolytic robustness of the cyclic urea scaffold, makes OIC a superior candidate for peptidomimetic constraints where enhanced binding affinity and proteolytic resistance are required.

Structural & Physicochemical Analysis[1][4][5]

The core difference between these molecules is the substitution of the

Structural Divergence
  • (S)-Pyroglutamic Acid (PGA): Contains a

    
    -lactam  (cyclic amide) core. It possesses one hydrogen bond donor (amide NH) and two acceptors (amide carbonyl and acid carbonyl).
    
  • (S)-2-Oxoimidazolidine-4-Carboxylic Acid (OIC): Contains a cyclic urea (2-imidazolidinone) core. It possesses two hydrogen bond donors (N1-H and N3-H) and two acceptors.

Physicochemical Comparison Matrix
Feature(S)-Pyroglutamic Acid (PGA)(S)-2-Oxoimidazolidine-4-Carboxylic Acid (OIC)
CAS Number 98-79-341371-53-3
Core Scaffold

-Lactam (5-membered)
Cyclic Urea (5-membered)
Molecular Weight 129.11 g/mol 130.10 g/mol
H-Bond Donors (Ring) 1 (Amide NH)2 (Urea NHs)
pKa (COOH) ~3.3 (Acidic)~3.0 - 3.2 (Increased acidity due to urea EWG)
Water Solubility High (Soluble)Moderate (approx. 30 mg/mL) [1]
Metabolic Stability Susceptible to 5-oxoprolinaseHigh (Resistant to specific lactamases)
Structural Visualization

The following diagram illustrates the bioisosteric relationship and the "Dual-Donor" advantage of OIC.

StructureComparisoncluster_PGA(S)-Pyroglutamic Acid (Lactam)cluster_OIC(S)-2-Oxoimidazolidine-4-COOH (Cyclic Urea)PGA_NodeRing: C-C(=O)-N-C-C1 H-Bond Donor (NH)Natural MetaboliteOIC_NodeRing: N-C(=O)-N-C-C2 H-Bond Donors (NH, NH)Synthetic BioisosterePGA_Node->OIC_Node Bioisosteric Replacement (CH2 -> NH)

Figure 1: Structural comparison highlighting the CH2 to NH substitution that converts the lactam (PGA) to the cyclic urea (OIC).[1]

Synthetic Protocols

While PGA is widely available as a commodity chemical (produced via thermal cyclization of L-glutamic acid), OIC requires specific synthetic expertise. The most robust laboratory protocol utilizes L-Asparagine as a chiral precursor.

Protocol: Synthesis of OIC from L-Asparagine

Objective: Synthesize (S)-2-oxoimidazolidine-4-carboxylic acid via a Hofmann rearrangement followed by cyclization.

Reagents:

  • L-Asparagine

  • Sodium Hypochlorite (NaOCl) / Sodium Hydroxide (NaOH)

  • Triphosgene or Carbonyl Diimidazole (CDI)

  • Solvents: Water, Dioxane/Acetonitrile[1]

Step-by-Step Methodology:

  • Hofmann Rearrangement (Formation of Diamine):

    • Dissolve L-Asparagine in aqueous NaOH (cooled to 0°C).

    • Add NaOCl solution dropwise to effect the Hofmann rearrangement of the primary amide side chain.

    • Mechanism:[1][2] The side chain amide (-CONH2) is converted to an amine (-NH2) with retention of configuration at the

      
      -carbon.
      
    • Intermediate: This yields L-2,3-diaminopropionic acid (L-DAP) . Isolate L-DAP via ion-exchange chromatography or crystallization as the hydrochloride salt.

  • Cyclization (Ring Closure):

    • Dissolve L-DAP in an aqueous base (e.g., NaHCO3) or organic solvent with a base (TEA).

    • Add a carbonyl source. Triphosgene (0.35 eq) or CDI (1.1 eq) are preferred over phosgene gas for safety.

    • Stir at 0°C to RT for 2-4 hours.

    • Reaction: The two amino groups attack the carbonyl electrophile, closing the 5-membered urea ring.

  • Purification:

    • Acidify the solution to pH 2.0 with HCl.[3]

    • Extract with Ethyl Acetate (if using organic route) or concentrate and recrystallize from water/ethanol.

    • Validation: Confirm structure via NMR. Look for the disappearance of the CH2 signals of the lactam (if comparing) and the presence of urea carbonyl signal (~160 ppm in 13C NMR) [3].

SynthesisWorkflowStartL-Asparagine(Precursor)Step1Hofmann Rearrangement(NaOCl / NaOH)Start->Step1InterL-2,3-Diaminopropionic Acid(L-DAP)Step1->Inter Decarbonylation Retention of configStep2Cyclization(Triphosgene or CDI)Inter->Step2End(S)-2-Oxoimidazolidine-4-COOH(OIC)Step2->End Urea formation

Figure 2: Synthetic pathway for OIC starting from the chiral pool (L-Asparagine).

Applications in Drug Design & Peptidomimetics[8]

Bioisosterism and Constrained Geometry

OIC is utilized when the "PGA scaffold" fails to provide sufficient binding interactions or metabolic stability.

  • Conformational Constraint: Like PGA, OIC constrains the

    
     (phi) torsion angle of the peptide backbone, stabilizing 
    
    
    -turn secondary structures.
  • Universal Peptidomimetics: OIC derivatives serve as scaffolds for "universal peptidomimetics," where side chains can be appended to the urea nitrogens to mimic amino acid residues in specific spatial arrangements [4].

Performance Comparison: Urea vs. Lactam

The cyclic urea moiety in OIC offers distinct advantages over the lactam in PGA:

  • Hydrogen Bonding: The extra NH group in OIC (at position 3) acts as a second donor. In crystal structures, OIC forms tight helical assemblies supported by these dual H-bonds [3]. This is critical for drugs targeting enzymes with "oxyanion holes" or complex active sites where a single donor (PGA) is insufficient.

  • Hydrolytic Stability: Cyclic ureas are generally more resistant to enzymatic hydrolysis than cyclic amides (lactams). While 5-oxoprolinase specifically cleaves PGA (opening the ring to glutamate), OIC is resistant to this specific metabolic pathway, prolonging half-life in vivo [2].

Decision Guide: When to use which?
Application ScenarioRecommended ScaffoldReasoning
Prodrug for Glutamate/Cysteine PGA (or OTZ*)Needs to be hydrolyzed by cellular enzymes to release the payload.
Protease Inhibitor Design OIC Requires a stable scaffold that fits the active site without being cleaved.
Peptide Turn Mimetic Both Both induce turns; select OIC if extra H-bond donor is needed for potency.
Large Scale Manufacturing PGA Significantly lower cost and higher availability.

*Note: OTZ is L-2-oxothiazolidine-4-carboxylic acid (sulfur analog), often used as a cysteine prodrug.

References

  • MDPI. Beta-Lactams and Ureas as Cross Inhibitors of Prokaryotic Systems. Available at: [Link]

  • ResearchGate. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Structural and Crystallographic Analysis. Available at: [Link]

  • National Institutes of Health (NIH). Universal Peptidomimetics: Design of Scaffolds. Available at: [Link]

comparative IC50 values of imidazolidinone-based MMP inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Focus: Comparative IC50 Analysis, Selectivity Profiles, and Experimental Protocols

Executive Summary: The Zinc-Binding Shift

In the development of Matrix Metalloproteinase (MMP) inhibitors, the historical reliance on hydroxamic acid (hydroxamate) as the primary Zinc-Binding Group (ZBG) has been a double-edged sword.[1] While hydroxamates like Ro 32-3555 (Cipemastat) deliver nanomolar potency across the board, they suffer from poor selectivity and metabolic instability (e.g., rapid glucuronidation).[1]

This guide focuses on the Imidazolidinone (Hydantoin) class of inhibitors.[1] Unlike hydroxamates, which chelate zinc indiscriminately, imidazolidinone-based compounds (such as AZD6605 ) utilize the hydantoin ring as a non-hydroxamate ZBG.[1] This structural shift results in a distinct pharmacological profile: slightly lower absolute potency but significantly enhanced selectivity, particularly sparing MMP-1 and MMP-14, which are critical for avoiding the musculoskeletal syndrome side effects observed in early clinical trials.[1]

Comparative Analysis: Imidazolidinone vs. Hydroxamate

The following data contrasts the performance of Imidazolidinone-based inhibitors (where the ring acts as the ZBG) against classic Hydroxamate inhibitors (where the ring may be a substituent, or the hydroxamate is the ZBG).

Table 1: Comparative IC50 Values (nM)

Data synthesized from key SAR studies (e.g., AstraZeneca, Pfizer, Roche).[1]

CompoundClass / ScaffoldTarget MMP (IC50)Off-Target IC50 (Selectivity)Key Characteristic
AZD6605 Hydantoin (Imidazolidine-2,4-dione) MMP-13: 21 nM MMP-14: >21,000 nM (>1000x)High Selectivity. S1' pocket specific.[1] Spares MMP-14.
Compound 3a Hydantoin AnalogMMP-13: 21 nMMMP-1: >10,000 nMModerate solubility (23 µM).[1]
UK-370,106 Peptidic / Imidazolidinone-substituentMMP-3: 23 nM MMP-12: 42 nM; MMP-13: 2,300 nMMMP-3/12 Selective. Poor MMP-13 inhibition.[1]
Ro 32-3555 Hydroxamate (w/ Imidazolidinone side chain)MMP-1: 3.0 nM MMP-13: 3.0 nM; MMP-9: 59 nMBroad Spectrum. High potency, low selectivity.[1]
Compound 30 Pyrimidine-4-one (Imidazolidinone-like)MMP-13: 1.9 nMMMP-8: 113 nMHigh potency, moderate selectivity (50x).[1]
Expert Insight: The Structural Mechanism

The disparity in IC50 values stems from the binding mode.

  • Hydroxamates (Ro 32-3555): The hydroxamic acid forms a bidentate chelate with the catalytic Zinc ion.[1] This interaction is thermodynamically very strong but geometrically promiscuous, fitting most MMP active sites.[1]

  • Imidazolidinones (AZD6605): The hydantoin ring coordinates the Zinc in a monodentate or weak bidentate fashion.[1] The binding energy relies heavily on the S1' specificity loop . This "induced fit" mechanism requires the inhibitor to navigate the variable S1' pocket, resulting in high selectivity for MMP-13 (which has a large, flexible S1' pocket) while being sterically excluded from the smaller S1' pockets of MMP-1 or MMP-14.

Visualization: Mechanism of Action

The following diagram illustrates the divergent binding strategies and the resulting selectivity profiles.

MMP_Inhibition_Mechanism cluster_Hydroxamate Hydroxamate Binding (Ro 32-3555) cluster_Imidazolidinone Imidazolidinone/Hydantoin Binding (AZD6605) Zinc Catalytic Zinc Ion (Zn2+) Hydroxamate Hydroxamic Acid Group Binding_H Strong Bidentate Chelation Hydroxamate->Binding_H Binding_H->Zinc High Affinity Outcome_H Broad Spectrum (MMP-1, 2, 9, 13) Binding_H->Outcome_H Low Discrimination Hydantoin Hydantoin Ring Binding_I Weak Coordination + S1' Pocket Fit Hydantoin->Binding_I Binding_I->Zinc Moderate Affinity Outcome_I High Selectivity (MMP-13 Only) Binding_I->Outcome_I S1' Loop Dependence

Caption: Comparative binding logic. Hydroxamates rely on strong Zn-chelation (Red), leading to broad inhibition.[1] Hydantoins rely on specific pocket fitting (Blue/Green), resulting in selective MMP-13 inhibition.[1]

Experimental Protocol: Fluorometric Inhibition Assay

To generate valid IC50 data for imidazolidinone-based inhibitors, a FRET (Fluorescence Resonance Energy Transfer) assay is the gold standard.[1] This protocol ensures sensitivity in the nanomolar range required for these compounds.[1]

Materials
  • Enzyme: Recombinant human MMP-13 (catalytic domain).[1]

  • Substrate: Fluorogenic peptide, e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.[1]

    • Mca: (7-methoxycoumarin-4-yl)acetyl (Fluorophore).[1]

    • Dpa: N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Quencher).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.[1]

Step-by-Step Workflow
  • Compound Preparation: Dissolve the imidazolidinone inhibitor in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM) to cover the expected IC50 range.[1]

  • Enzyme Activation: If using pro-MMP, activate with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.[1]

  • Incubation:

    • Add 10 µL of diluted inhibitor to a black 96-well plate.

    • Add 40 µL of MMP-13 enzyme solution (final conc. ~2-5 nM).[1]

    • Critical Step: Incubate for 30 minutes at 25°C to allow equilibrium binding (crucial for non-hydroxamate inhibitors which may have slower on-rates).[1]

  • Reaction Initiation: Add 50 µL of Fluorogenic Substrate (final conc. 10 µM).

  • Detection: Measure fluorescence immediately (Kinetic Mode) for 20 minutes.

    • Excitation: 325 nm

    • Emission: 393 nm[1]

  • Analysis: Plot Initial Velocity (RFU/min) vs. [Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.[1]

Protocol Validation Logic
  • Z-Factor Check: Ensure Z' > 0.5 using positive control (e.g., NNGH or GM6001) and DMSO blank.[1]

  • Inner Filter Effect: Imidazolidinones are generally UV-active.[1] Run a control with the product (cleaved substrate) + inhibitor to ensure the compound does not quench fluorescence itself.[1]

References

  • Fray, M. J., et al. (2003).[1][2] "A potent, selective inhibitor of matrix metalloproteinase-3 for the topical treatment of chronic dermal ulcers."[2] Journal of Medicinal Chemistry, 46(16), 3514-3525.[1][2] Link

  • Whitlock, G. A., et al. (2007).[1] "A novel series of highly selective inhibitors of MMP-3." Bioorganic & Medicinal Chemistry Letters, 17(24), 6750-6753.[1] Link

  • Nara, H., et al. (2014).[1] "Discovery of novel, highly potent, and selective quinazolin-2-carboxamide-based matrix metalloproteinase-13 inhibitors."[1] Journal of Medicinal Chemistry, 57(20), 8669-8675.[1] Link[1]

  • AstraZeneca R&D. (2013).[1] "Hydantoin based inhibitors of MMP13 - Discovery of AZD6605." Bioorganic & Medicinal Chemistry Letters, 23(21), 5870-5875.[1] Link

  • Reiter, L. A., et al. (2006).[1] "Pyrimidinedione-based inhibitors of MMP-13: Synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 16(22), 5822-5826.[1] Link

Sources

Safety Operating Guide

Operational Guide: (S)-2-Oxoimidazolidine-4-carboxylic Acid Disposal & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(S)-2-oxoimidazolidine-4-carboxylic acid (CAS: 41371-53-3) is a cyclic urea derivative serving as a critical chiral building block in peptide mimetics and pharmaceutical synthesis.[1] While not classified as P-listed or U-listed (acutely toxic) waste under RCRA, its acidic nature and potential biological activity require strict adherence to organic acid disposal protocols.

The following guide prioritizes waste stream segregation to prevent downstream incompatibility issues (e.g., accidental acidification of cyanide/sulfide waste streams).

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 41371-53-3Use for waste labeling and inventory tracking.
Molecular Formula C₄H₆N₂O₃Nitrogen-rich; potential NOx generator if incinerated improperly.
Molecular Weight ~130.10 g/mol -
Physical State White Crystalline SolidDust hazard; requires particulate protection.
Solubility Moderate (Water, Methanol)Critical: Do not assume drain disposal is safe despite solubility.
Acidity (pKa) ~3.5 – 4.5 (Carboxylic Acid)Incompatible with strong bases and oxidizers (bleach).
Hazard Identification (GHS)

Before disposal, the user must acknowledge the specific hazards to select the correct PPE.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Senior Scientist Insight: The primary operational risk is not acute toxicity, but chronic irritation and chemical incompatibility . As an acid, inadvertent mixing with bleach (hypochlorite) or sulfides in a waste carboy can generate toxic chlorine or hydrogen sulfide gas.

Disposal Protocols
A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stock, spill debris, contaminated weighing boats.

  • Segregation: Do not mix with oxidizers or sharps.

  • Packaging:

    • Place solid material in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

    • Double-bag the material to prevent rupture during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(S)-2-oxoimidazolidine-4-carboxylic acid" (Do not use abbreviations like "OIC").[1]

    • Hazard Checkbox: "Irritant" and "Acid".

  • Final Receptacle: Place in the laboratory's designated Solid Organic Waste drum.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction solvents, and dissolved residues.

Protocol 1: Organic Solvent Mixtures If the compound is dissolved in organic solvents (Methanol, DCM, Ethyl Acetate):

  • Halogen Check: Determine if halogenated solvents (DCM, Chloroform) are present.

  • Segregation:

    • If Halogenated:[5] Pour into Halogenated Organic Waste carboy.

    • If Non-Halogenated: Pour into Non-Halogenated Organic Waste carboy.

  • pH Warning: Although diluted, the solution is acidic. Ensure the waste container does not contain strong bases or cyanides.[6]

Protocol 2: Aqueous Solutions Strict Adherence Required: Despite water solubility, do not pour down the drain unless your facility has a specific permit for low-concentration organic acids.

  • Collection: Collect in a chemically compatible carboy (HDPE or Glass).

  • Labeling: "Aqueous Waste with Organic Acid Trace."

  • Neutralization (Optional/Facility Dependent): If your facility requires pH 5-9 for pickup, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.

Visualized Workflows
Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream, minimizing RCRA violations.

DisposalWorkflow Start Waste Generation: (S)-2-oxoimidazolidine-4-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Wipes LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Mix SolidBin Double Bag -> Solid Organic Waste Bin SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based AqWaste Aqueous Waste Carboy (Check pH Compatibility) Aqueous->AqWaste HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck HaloWaste Halogenated Waste HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste HalogenCheck->NonHaloWaste No

Caption: Decision matrix for segregating (S)-2-oxoimidazolidine-4-carboxylic acid waste streams based on physical state and solvent composition.

Spill Management & Emergency Response

Scenario: A 50g bottle of solid powder drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. If dust is airborne, allow 10 minutes for settling or ventilation.

  • PPE Upgrade: Wear Nitrile gloves (double gloved recommended), Safety Goggles , and a Lab Coat . If dust is significant, use an N95 respirator .

  • Containment: Cover the spill with a paper towel dampened with water (or a specific spill pad) to prevent dust dispersion.

  • Cleanup:

    • Scoop up the damp solid using a plastic dustpan or stiff card.

    • Place debris into a wide-mouth jar or heavy-duty bag.

    • Surface Decontamination: Wipe the surface with a mild soap solution followed by water.

    • Note: As a carboxylic acid, a final wipe with dilute Sodium Bicarbonate will neutralize residues (look for fizzing; stop wiping when fizzing ceases).

  • Disposal: Label the debris bag as "Hazardous Waste: Solid Spill Debris (Irritant)" and place in the Solid Waste bin.

Diagram 2: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Hazard: Dust vs Liquid Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Contain Contain: Dampen Powder / Dike Liquid PPE->Contain Clean Cleanup: Scoop/Absorb Contain->Clean Neutralize Decon Surface: Mild Bicarbonate Wipe Clean->Neutralize Dispose Disposal: Label & Bin Neutralize->Dispose

Caption: Step-by-step logic for managing accidental release of (S)-2-oxoimidazolidine-4-carboxylic acid.

Regulatory Compliance (RCRA Context)
  • Empty Containers: A container is considered "RCRA Empty" only if:

    • All wastes have been removed using common practices (pouring/scraping).

    • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

    • Triple Rinse Procedure: Rinse the bottle 3 times with a solvent capable of dissolving the residue (Water or Methanol). Collect the rinsate as Hazardous Liquid Waste.

    • Deface the label and discard the bottle in Glass/Trash (non-hazardous) or recycle.

References
  • Cole-Parmer. "Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid." Cole-Parmer Safety Data.

  • PubChem. "Compound Summary: 2-Oxoimidazolidine-4-carboxylic acid."[3] National Library of Medicine.[3]

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." EHRS.[6][7]

  • University of Washington. "Organic Acid Standard Operating Procedure." Washington Nanofabrication Facility.[8]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.